molecular formula C11H15Cl2N3O2S B2765343 H-9 dihydrochloride CAS No. 116700-36-8; 84468-17-7

H-9 dihydrochloride

Cat. No.: B2765343
CAS No.: 116700-36-8; 84468-17-7
M. Wt: 324.22
InChI Key: HBLCYSFLYMHCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-9 dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3O2S and its molecular weight is 324.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCYSFLYMHCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H-9 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a potent, cell-permeable, and broad-spectrum inhibitor of a variety of protein kinases. It acts as a competitive inhibitor at the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their respective substrates. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its primary kinase targets, downstream signaling effects, and its application in experimental systems. Detailed quantitative data on its inhibitory activity are presented, along with methodologies for key experiments and visualizations of the affected signaling pathways.

Core Mechanism of Action: Competitive ATP Inhibition

This compound is an isoquinolinesulfonamide derivative that functions as a competitive inhibitor of protein kinases. Its chemical structure allows it to bind to the ATP-binding pocket on the catalytic subunit of these enzymes. By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor for the phosphorylation reaction. This inhibition is reversible and concentration-dependent. The broad-spectrum nature of H-9 is attributed to the conserved nature of the ATP-binding site across a wide range of protein kinases.

Quantitative Inhibitory Profile

The inhibitory potency of this compound is typically quantified by its inhibitor constant (Ki) or its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. The Ki values for H-9 against a panel of key protein kinases are summarized in the table below.

Kinase TargetKi (µM)
cGMP-dependent Protein Kinase (PKG)0.9[1]
cAMP-dependent Protein Kinase (PKA)1.9[1]
Protein Kinase C (PKC)18[1]
Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II)60[1]
Casein Kinase I110[1]
Casein Kinase II>300[1]

Data compiled from Abcam product datasheet.

Key Signaling Pathways Affected

This compound's primary mechanism of action involves the inhibition of cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C (PKC). These kinases play crucial roles in a multitude of cellular signaling pathways.

Inhibition of the cAMP/PKA Signaling Pathway

The cAMP-dependent protein kinase (PKA) is a key mediator of signal transduction in response to a variety of hormones and neurotransmitters. This compound inhibits PKA, thereby affecting downstream phosphorylation events. One of the critical downstream targets of PKA is the transcription factor cAMP response element-binding protein (CREB). By inhibiting PKA, H-9 can prevent the phosphorylation and subsequent activation of CREB, which in turn modulates the transcription of genes involved in various cellular processes.[2][3]

PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates H9 H-9 H9->PKA_active Inhibits CREB_active p-CREB (Active) CREB_inactive->CREB_active Gene_Expression Gene Expression CREB_active->Gene_Expression Regulates

Figure 1: Inhibition of the PKA-CREB signaling pathway by this compound.
Inhibition of the cGMP/PKG Signaling Pathway and Smooth Muscle Relaxation

The cGMP-dependent protein kinase (PKG) is a principal mediator of nitric oxide (NO) and natriuretic peptide signaling, leading to smooth muscle relaxation. This compound is a potent inhibitor of PKG.[1] Inhibition of PKG by H-9 prevents the phosphorylation of downstream targets that regulate intracellular calcium levels and the contractile machinery of smooth muscle cells. This ultimately leads to a reduction in smooth muscle contraction, or vasodilation in the case of blood vessels.

PKG_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to PKG_active Active PKG PKG_inactive->PKG_active Activates Calcium_Channels Ca2+ Channels PKG_active->Calcium_Channels Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKG_active->MLCP Activates H9 H-9 H9->PKG_active Inhibits pMLC p-Myosin Light Chain MLCP->pMLC Dephosphorylates MLC Myosin Light Chain Relaxation Smooth Muscle Relaxation MLC->Relaxation pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 2: H-9 mediated inhibition of the PKG signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Purified active protein kinase

  • Specific peptide substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (concentration will vary depending on the kinase's Km for ATP)

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter and scintillation fluid (for radioactive assay)

  • Microplate reader (for non-radioactive assays)

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of this compound.

  • Add the purified protein kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP, depending on the detection method).

  • Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

  • Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For non-radioactive assays, a variety of methods can be used, such as antibody-based detection of the phosphorylated substrate (ELISA) or luminescence-based ATP detection assays.

  • Calculate the percentage of kinase inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the H-9 concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of H-9 and Reaction Mix (Buffer, Substrate) Start->Prepare_Reagents Add_Kinase Add Purified Kinase Pre-incubate at 30°C Prepare_Reagents->Add_Kinase Initiate_Reaction Initiate Reaction with ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify Quantify Phosphorylated Substrate Terminate_Reaction->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 3: General workflow for an in vitro kinase inhibition assay with H-9.
Assessment of Smooth Muscle Contraction

This protocol outlines a method to evaluate the effect of this compound on smooth muscle contraction using isolated tissue preparations.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂

  • Contractile agonist (e.g., phenylephrine, carbachol)

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Dissect and prepare smooth muscle tissue strips or rings and mount them in the organ bath chambers containing pre-warmed and aerated Krebs-Henseleit solution.

  • Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Induce a stable contraction by adding a specific concentration of a contractile agonist to the organ bath.

  • Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative or non-cumulative manner, recording the changes in isometric tension.

  • Generate a concentration-response curve for the relaxing effect of this compound.

  • Data can be expressed as the percentage of relaxation of the pre-contracted tension.

Western Blotting for Phosphorylated Proteins

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of specific proteins within a signaling pathway.

Materials:

  • Cell culture or tissue samples

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells or tissues with this compound for the desired time and at the appropriate concentration.

  • Lyse the cells or tissues in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

This compound is a valuable research tool for the investigation of signaling pathways mediated by PKA, PKG, and to a lesser extent, PKC. Its mechanism as a competitive ATP inhibitor allows for the targeted disruption of these pathways, enabling researchers to elucidate the roles of these kinases in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists utilizing this compound in their research endeavors. Careful consideration of its broad-spectrum activity is necessary when interpreting experimental results.

References

H-9 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Protein Kinase Inhibitor H-9 Dihydrochloride for Use in Scientific Research

Abstract

This compound is a cell-permeable isoquinolinesulfonamide compound widely utilized in biomedical research as a competitive inhibitor of several protein kinases. It exhibits inhibitory activity against a range of serine/threonine kinases, most notably Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC). Its ability to modulate cellular signaling pathways has made it a valuable tool for investigating a multitude of biological processes, including cell growth, signal transduction, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction

This compound, chemically known as N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a synthetic compound that has been instrumental in elucidating the roles of various protein kinases in cellular function. As a member of the "H-series" of kinase inhibitors, it acts by competing with ATP for the kinase's catalytic site. This competitive inhibition makes it a powerful tool for dissecting signaling cascades and understanding the physiological and pathological roles of its target kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their experimental work.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic subunit of several protein kinases. By binding to the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking their phosphorylation and subsequent activation or inactivation. This action effectively interrupts the downstream signaling events mediated by these kinases.

Quantitative Inhibitory Profile

The inhibitory potency of this compound varies across different protein kinases. The following table summarizes the reported inhibitor constant (Ki) and 50% inhibitory concentration (IC50) values, providing a quantitative measure of its selectivity.

KinaseKi (µM)IC50 (µM)
Protein Kinase G (PKG)0.87[1]-
Protein Kinase A (PKA)1.9[1]-
Protein Kinase C (PKC)18[1]-
CaM Kinase II60[1]-
Casein Kinase I110[1]-
Casein Kinase II>300[1]-

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Key Research Applications

This compound has been employed in a wide array of research areas to probe the function of its target kinases.

  • Signal Transduction: It is frequently used to block signaling pathways to elucidate the mechanisms of cellular regulation.

  • Cell Growth and Proliferation: Studies have shown that this compound can inhibit signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines.[2]

  • Neuroscience: It has been used to investigate the role of PKA in neuronal processes, such as reducing the cAMP-mediated excitatory response to serotonin.[1]

  • Apoptosis: this compound has been shown to induce apoptosis in certain cancer cell lines, such as A549 non-small-cell lung cancer cells, through the intrinsic pathway.[1]

Signaling Pathway Modulation

This compound's primary mechanism of action involves the disruption of signaling pathways dependent on its target kinases.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast number of cellular processes. Upon activation by various extracellular signals, adenylyl cyclase produces cAMP, which in turn activates PKA. PKA then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This compound, by inhibiting PKA, can effectively block this entire cascade.

G cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB H9 This compound H9->PKA_active pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression

Inhibition of the cAMP/PKA signaling pathway by this compound.
Intrinsic Apoptosis Pathway

In non-small-cell lung cancer A549 cells, H-9 has been demonstrated to induce apoptosis by modulating the intrinsic (mitochondrial) pathway.[1] This involves altering the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

G H9 This compound Bcl_xL Bcl-xL (Anti-apoptotic) H9->Bcl_xL Bax Bax (Pro-apoptotic) H9->Bax Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Induction of intrinsic apoptosis by this compound in A549 cells.

Experimental Protocols

The following are example protocols for key experiments involving this compound. These should be optimized for specific cell types and experimental conditions.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase in a cell-free system.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase, its substrate, and the diluted this compound (or vehicle control).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the specific kinase (often near its Km for ATP).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cultured cells.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Western Blot

This protocol details the investigation of apoptosis-related protein expression changes in cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat A549 cells with this compound as described in the cell viability assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of this compound on apoptosis in a cancer cell line.

G cluster_workflow Experimental Workflow: this compound-Induced Apoptosis Cell_Culture 1. Cell Culture (e.g., A549 cells) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Protein_Analysis 5. Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

A typical experimental workflow for studying H-9-induced apoptosis.

In Vivo Studies

While the majority of research with this compound has been conducted in vitro, some in vivo studies have been performed. For instance, microperfusion of 100 µM this compound has been shown to prevent picrotoxin-induced seizures in animal models.[2] The design of in vivo experiments, including dosage and administration route, will depend on the specific research question and animal model. It is crucial to perform dose-response studies to determine the optimal concentration that elicits the desired biological effect without causing toxicity.

Conclusion

This compound remains a valuable and widely used research tool for the study of protein kinase-mediated signaling pathways. Its ability to inhibit key kinases such as PKA, PKG, and PKC allows for the targeted dissection of cellular processes. This guide provides a foundational understanding of its properties and applications, along with practical protocols to facilitate its use in the laboratory. As with any pharmacological inhibitor, it is essential for researchers to be aware of its selectivity profile and to include appropriate controls in their experimental designs to ensure the accurate interpretation of their findings.

References

H-9 Dihydrochloride: A Technical Guide to its Protein Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a member of the isoquinolinesulfonamide class of compounds, recognized for its role as a competitive inhibitor of several protein kinases. This technical guide provides a comprehensive overview of the inhibitor profile of this compound, summarizing its known kinase targets, detailing its effects on key signaling pathways, and providing adaptable experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for studying cellular signaling and as a reference point in kinase-targeted drug discovery.

Kinase Inhibitor Profile of this compound

This compound exhibits inhibitory activity against a range of protein kinases, with a notable preference for cyclic nucleotide-dependent protein kinases. Its mechanism of action is primarily as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase catalytic domain.[1] The inhibitory constants (Ki) for several key kinases have been determined and are summarized below.

Target KinaseKi (µM)Comments
Protein Kinase G (PKG) 0.87 - 0.9Most potently inhibited kinase in this panel.[1][2]
Protein Kinase A (PKA) 1.9Strong inhibition of this key cAMP-dependent kinase.[1][2]
Protein Kinase C (PKC) 18Moderate inhibition.[1][2]
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK II) 60Weaker inhibition compared to PKA and PKG.
Casein Kinase I 110
Casein Kinase II >300Considered a poor inhibitor.

Note: The Ki values are compiled from multiple sources and represent a consensus. Experimental conditions can influence these values.

Impact on Cellular Signaling Pathways

This compound's inhibition of key protein kinases leads to the modulation of several critical cellular signaling pathways.

cAMP/PKA Signaling Pathway

As a potent inhibitor of Protein Kinase A (PKA), this compound directly interferes with the cAMP signaling cascade. This pathway is crucial for a multitude of cellular processes, including metabolism, gene transcription, and cell growth. By blocking PKA activity, H-9 can be utilized to study the downstream consequences of PKA inhibition.

PKA_Signaling_Pathway Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR binds G Protein G Protein GPCR->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) binds & activates PKA (active) PKA (active) PKA (inactive)->PKA (active) Substrate Proteins Substrate Proteins PKA (active)->Substrate Proteins phosphorylates Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response H9 H-9 H9->PKA (active) inhibits

cAMP/PKA Signaling Pathway Inhibition by H-9
Protein Kinase C (PKC) Signaling Pathway

This compound also inhibits Protein Kinase C (PKC), albeit with a lower potency than for PKA and PKG. The PKC family of kinases is central to signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.

PKC_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca²⁺ IP3->Ca2+ releases PKC (inactive) PKC (inactive) DAG->PKC (inactive) activates Ca2+->PKC (inactive) activates PKC (active) PKC (active) PKC (inactive)->PKC (active) Downstream Targets Downstream Targets PKC (active)->Downstream Targets phosphorylates Cellular Effects Cellular Effects Downstream Targets->Cellular Effects H9 H-9 H9->PKC (active) inhibits

PKC Signaling Pathway Inhibition by H-9
Epidermal Growth Factor (EGF) Receptor Signaling

Studies have indicated that this compound can inhibit signal transduction and cell growth in EGF-dependent epithelial cell lines.[3] While the direct inhibitory effect on the EGFR kinase domain is not as well-characterized as its effects on serine/threonine kinases, its impact on downstream signaling suggests a potential role in modulating this pathway.

Intrinsic Apoptosis Pathway

Research on a compound identified as "H9" (an herbal extract which may share properties with this compound) has shown induction of apoptosis in non-small-cell lung cancer cells through the intrinsic pathway.[4] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Specifically, this "H9" was observed to inhibit the anti-apoptotic protein Bcl-xL while enhancing the expression of the pro-apoptotic protein Bax.[4] This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[4]

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c releases Bcl-xL Bcl-xL Bcl-xL->Bax Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Bax H9 H-9 H9->Bax enhances H9->Bcl-xL inhibits Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apaf-1 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis

Modulation of the Intrinsic Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adaptable and may require optimization based on the specific experimental setup.

In Vitro PKA Kinase Assay

This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of this compound against PKA.

Materials:

  • Purified, active PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • This compound stock solution (in water or appropriate buffer)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

  • 96-well microplate

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, PKA substrate peptide, and purified PKA enzyme.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of desired final concentrations.

  • Set up Assay Plate: To each well of a 96-well plate, add the desired volume of the this compound dilution or vehicle control.

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well. Pre-incubate for 10 minutes at 30°C.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Cut out the individual spots from the paper, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PKA_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, H-9 Dilutions, and ATP Mix Assay_Setup Add H-9 and Kinase Mix to 96-well Plate Prepare_Reagents->Assay_Setup Initiate_Reaction Add [γ-³²P]ATP Mix and Incubate Assay_Setup->Initiate_Reaction Stop_and_Spot Stop Reaction and Spot on Phosphocellulose Paper Initiate_Reaction->Stop_and_Spot Wash Wash Paper to Remove Unincorporated ATP Stop_and_Spot->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Value Quantify->Analyze

Workflow for In Vitro PKA Kinase Assay
In Vitro PKC Kinase Assay

This protocol describes a method for assessing the inhibitory effect of this compound on PKC activity.

Materials:

  • Purified, active PKC isoform

  • PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • This compound stock solution

  • PKC assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • [γ-³²P]ATP

  • ATP solution

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Filtration apparatus

  • Scintillation counter and vials

  • 96-well microplate

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication in the assay buffer.

  • Prepare Reaction Components: Prepare serial dilutions of this compound. Prepare a master mix containing the PKC assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

  • Assay Plate Setup: Add the this compound dilutions or vehicle control to the wells of a 96-well plate.

  • Initiate Reaction: Add the PKC master mix to each well and pre-incubate at 30°C for 10 minutes.

  • Start Phosphorylation: Start the reaction by adding the [γ-³²P]ATP/ATP mixture.

  • Incubation: Incubate at 30°C for a predetermined time.

  • Stop Reaction: Stop the reaction by either adding cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

  • Sample Collection: If using TCA precipitation, collect the precipitates by filtration. If using phosphocellulose paper, proceed with washing as described for the PKA assay.

  • Washing: Wash the filters or phosphocellulose paper extensively to remove free [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the filters or paper spots using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PKA assay.

Conclusion

This compound is a valuable tool for studying cellular signaling pathways regulated by protein kinases, particularly PKA and PKG. Its well-defined inhibitory profile against these kinases, combined with its effects on pathways such as PKC and apoptosis, makes it a useful pharmacological agent for dissecting complex biological processes. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action of this compound and to explore its potential in various research contexts. Further studies, including comprehensive kinome-wide screening, would provide a more complete understanding of its selectivity and potential off-target effects, enhancing its utility as a chemical probe.

References

H-9 Dihydrochloride: A Technical Guide to a Seminal Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride, a member of the isoquinolinesulfonamide class of compounds, holds a significant place in the history of signal transduction research. Since its discovery in the early 1980s, it has been instrumental as a research tool for elucidating the roles of various protein kinases in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, encompassing its discovery and historical context, its mechanism of action as a competitive inhibitor of protein kinases, detailed experimental protocols for its use in established research models, a compilation of its quantitative inhibitory data, and a description of its chemical synthesis. Furthermore, this guide includes detailed signaling pathway diagrams generated using the DOT language to visually represent its mode of action, offering a valuable resource for researchers employing this pivotal laboratory tool.

Discovery and History

The discovery of this compound emerged from a pivotal era in biological research—the dawn of understanding the profound role of protein phosphorylation in cellular regulation. In the early 1980s, the significance of protein kinases as key mediators of signal transduction was becoming increasingly apparent. This burgeoning field spurred the search for specific inhibitors that could be used to dissect the intricate signaling pathways governed by these enzymes.

A breakthrough came in 1984 from the laboratory of Hiroyoshi Hidaka and his colleagues. Their seminal paper, "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C," published in Biochemistry, introduced a new class of protein kinase inhibitors.[1] This work detailed the synthesis and characterization of several isoquinolinesulfonamide derivatives, including the compound that would become known as H-9.

The development of these inhibitors was a rational design approach. Recognizing that many protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor, Hidaka's team designed compounds that could act as competitive inhibitors at the ATP-binding site. The isoquinolinesulfonamide scaffold proved to be particularly effective. H-9, chemically known as N-(2-aminoethyl)-5-isoquinolinesulfonamide, emerged as a potent, albeit not entirely specific, inhibitor of several key kinases, including cyclic AMP-dependent protein kinase (PKA), cyclic GMP-dependent protein kinase (PKG), and protein kinase C (PKC).[1]

The availability of H-9 and its analogs provided researchers with a powerful new set of tools to probe the functions of these kinases in diverse physiological and pathological processes. Its use in countless studies has contributed significantly to our understanding of signal transduction, paving the way for the development of more specific and potent kinase inhibitors that are now central to modern medicine.

Mechanism of Action

This compound exerts its inhibitory effects by acting as a competitive inhibitor of protein kinases at the ATP-binding site. This means that H-9 and ATP vie for the same binding pocket on the kinase enzyme. By binding to this site, H-9 prevents the kinase from binding its natural substrate, ATP, thereby blocking the transfer of a phosphate group to its target proteins and halting the downstream signaling cascade.

The inhibitory potency of H-9 varies for different kinases, a characteristic that has been exploited by researchers to infer the involvement of specific kinases in cellular events. The affinity of an inhibitor for its target is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity and more potent inhibition.

Quantitative Inhibition Data

The following table summarizes the reported Ki values for this compound against a range of protein kinases. This data is crucial for designing experiments and interpreting results, allowing researchers to use H-9 at concentrations that are more selective for certain kinases over others.

Kinase TargetInhibition Constant (Ki)
Protein Kinase A (PKA) 1.9 µM
Protein Kinase G (PKG) 0.87 µM
Protein Kinase C (PKC) 18 µM
Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II) 60 µM
Casein Kinase I 110 µM
Casein Kinase II >300 µM

Data compiled from Hidaka et al., 1984.

Experimental Protocols

This compound has been utilized in a wide array of experimental models to investigate the roles of protein kinases. Below are detailed protocols for two well-established applications of H-9: studying the serotonin response in Caenorhabditis elegans and investigating its effects in a rat seizure model.

Inhibition of Serotonin-Mediated Excitatory Response in C. elegans

This protocol is adapted from the work of Papaioannou et al. (2008), which demonstrated the role of cAMP-dependent pathways in the response to serotonin in C. elegans.

Objective: To assess the effect of this compound on the excitatory response to serotonin in the pharyngeal muscle of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Serotonin (5-hydroxytryptamine) stock solution (100 mM in M9 buffer)

  • This compound stock solution (10 mM in M9 buffer)

  • Synchronized young adult C. elegans hermaphrodites

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • To the molten NGM agar (cooled to approximately 55°C), add serotonin to a final concentration of 10 mM.

    • For the experimental group, add this compound to the serotonin-containing NGM agar to a final concentration of 10 µM.

    • Pour the plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

  • Worm Preparation:

    • Synchronize C. elegans to the young adult stage using standard methods.

    • Wash the synchronized worms off their growth plates with M9 buffer and pellet them by gentle centrifugation.

    • Wash the worms twice more with M9 buffer to remove any residual bacteria.

  • Assay:

    • Transfer a population of washed, synchronized young adult worms to the center of the control (serotonin only) and experimental (serotonin + H-9) NGM plates.

    • Observe and quantify the pharyngeal pumping rate of the worms on each plate over a defined period (e.g., 30 minutes) using a dissecting microscope. Pharyngeal contractions can be counted manually or recorded for later analysis.

  • Data Analysis:

    • Calculate the average pharyngeal pumping rate for worms on the control and experimental plates.

    • Compare the pumping rates between the two groups using an appropriate statistical test (e.g., t-test). A significant reduction in the pumping rate in the presence of H-9 indicates its inhibitory effect on the serotonin-mediated excitatory response.

Assessment of Anticonvulsant Effects in a Rat Seizure Model

This protocol is based on the study by Vázquez-López et al. (2005), which investigated the role of cAMP-dependent protein kinase in picrotoxin-induced seizures.

Objective: To evaluate the effect of this compound on the incidence and severity of seizures induced by picrotoxin in rats.

Materials:

  • Adult male Wistar rats

  • Picrotoxin solution (e.g., 3 mg/kg in saline)

  • This compound solution (e.g., 100 µM in artificial cerebrospinal fluid - aCSF)

  • Saline solution (0.9% NaCl)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

  • Behavioral observation cage

  • Electroencephalogram (EEG) recording equipment (optional)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rats according to approved institutional protocols.

    • Using a stereotaxic apparatus, implant a guide cannula into the lateral ventricle for i.c.v. administration of this compound.

    • Allow the animals to recover from surgery for a minimum of one week.

  • Drug Administration:

    • On the day of the experiment, gently restrain the rat and administer this compound (100 µM in aCSF) or vehicle (aCSF) via the implanted cannula using a microinjection pump over a period of several minutes.

    • Approximately 15-30 minutes after the i.c.v. injection, administer picrotoxin (3 mg/kg, intraperitoneally - i.p.) to induce seizures.

  • Seizure Observation and Scoring:

    • Immediately after picrotoxin administration, place the rat in a behavioral observation cage.

    • Observe the animal's behavior continuously for a set period (e.g., 60 minutes).

    • Score the severity of seizures using a standardized scale (e.g., Racine scale). Record the latency to the first seizure, the number of seizures, and the duration of each seizure.

    • If available, record EEG activity to monitor for epileptiform discharges.

  • Data Analysis:

    • Compare the seizure scores, latency to the first seizure, number of seizures, and seizure duration between the vehicle-treated and H-9-treated groups.

    • Use appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores, t-test for latency and duration) to determine the significance of any observed differences. A reduction in seizure severity and frequency in the H-9 treated group would indicate an anticonvulsant effect.

Signaling Pathway Visualizations

To visually represent the mechanism of action of this compound, the following diagrams of the Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways have been generated using the DOT language. These diagrams highlight the point of inhibition by H-9.

Protein Kinase A (PKA) Signaling Pathway

PKA_Pathway extracellular Extracellular Signal (e.g., Hormone) receptor GPCR extracellular->receptor g_protein G Protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PKA (2C) pka_inactive->pka_active substrate Substrate Protein pka_active->substrate p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation response Cellular Response p_substrate->response h9 H-9 h9->pka_active Competitive Inhibition atp_pka ATP atp_pka->pka_active

Caption: PKA signaling pathway and the inhibitory action of H-9.

Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor plc Phospholipase C (PLC) receptor->plc dag DAG plc->dag ip3 IP3 plc->ip3 pip2 PIP2 pip2->plc pkc_inactive Inactive PKC dag->pkc_inactive er Endoplasmic Reticulum ip3->er ca2 Ca2+ er->ca2 ca2->pkc_inactive pkc_active Active PKC pkc_inactive->pkc_active substrate Substrate Protein pkc_active->substrate p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation response Cellular Response p_substrate->response h9 H-9 h9->pkc_active Competitive Inhibition atp_pkc ATP atp_pkc->pkc_active

Caption: PKC signaling pathway illustrating H-9's inhibitory role.

Chemical Synthesis

The synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride (this compound) can be achieved through a multi-step process, as described in the literature, for example, by Morikawa et al. in 1989. The general synthetic route involves the sulfonation of isoquinoline, followed by chlorination and subsequent amination.

A Representative Synthetic Protocol:

  • Sulfonation of Isoquinoline: Isoquinoline is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 5-position of the isoquinoline ring, yielding 5-isoquinolinesulfonic acid.

  • Conversion to Sulfonyl Chloride: The resulting 5-isoquinolinesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into the more reactive sulfonyl chloride group, forming 5-isoquinolinesulfonyl chloride.

  • Amination with Ethylenediamine: The 5-isoquinolinesulfonyl chloride is then reacted with an excess of ethylenediamine. One of the amino groups of ethylenediamine displaces the chloride on the sulfonyl chloride, forming the desired N-(2-aminoethyl)-5-isoquinolinesulfonamide. The use of excess ethylenediamine helps to minimize the formation of the bis-sulfonated product.

  • Formation of the Dihydrochloride Salt: The free base of N-(2-aminoethyl)-5-isoquinolinesulfonamide is then dissolved in a suitable solvent, such as ethanol or methanol, and treated with two equivalents of hydrochloric acid (HCl), either as a gas or as a concentrated aqueous or ethereal solution. The this compound salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Experimental Workflow for Synthesis:

Synthesis_Workflow isoquinoline Isoquinoline sulfonation Sulfonation (H2SO4/SO3) isoquinoline->sulfonation sulfonic_acid 5-Isoquinolinesulfonic Acid sulfonation->sulfonic_acid chlorination Chlorination (SOCl2 or PCl5) sulfonic_acid->chlorination sulfonyl_chloride 5-Isoquinolinesulfonyl Chloride chlorination->sulfonyl_chloride amination Amination (Excess Ethylenediamine) sulfonyl_chloride->amination h9_base H-9 (Free Base) N-(2-aminoethyl)-5- isoquinolinesulfonamide amination->h9_base salt_formation Salt Formation (2 eq. HCl) h9_base->salt_formation h9_dihydrochloride This compound salt_formation->h9_dihydrochloride

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, a pioneering molecule in the field of protein kinase inhibition, has left an indelible mark on our understanding of cellular signaling. While its broader specificity has been superseded by the development of highly selective inhibitors for therapeutic applications, H-9 remains a valuable and widely used tool in the research laboratory. Its ability to inhibit a range of important kinases allows for the initial dissection of complex signaling networks. This technical guide has provided a detailed resource for researchers, covering the historical context of its discovery, its mechanism of action, practical experimental protocols, comprehensive quantitative data, visual representations of its effects on key signaling pathways, and an overview of its chemical synthesis. As research continues to unravel the complexities of cellular communication, the foundational knowledge gained through the use of tools like this compound will continue to be invaluable.

References

H-9 Dihydrochloride: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-9 dihydrochloride is a member of the isoquinolinesulfonamide class of compounds, recognized for its role as a broad-spectrum protein kinase inhibitor. This document provides an in-depth overview of the biological activity of this compound, its primary molecular targets, and associated quantitative data. It further details common experimental methodologies used to characterize its inhibitory effects and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for professionals in cellular biology, pharmacology, and drug development.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various protein kinases. By occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.

The compound is known to be a more potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), compared to other kinases like Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMK II).[1][2] Its inhibitory activity has been leveraged in various research contexts, including the reduction of cAMP-mediated excitatory responses to serotonin and the inhibition of PKA-mediated phosphorylation in seizure models.[3] Furthermore, this compound has been shown to inhibit signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines.[4]

Primary Molecular Targets and Quantitative Inhibition Data

The inhibitory profile of this compound is characterized by its differential affinity for various protein kinases. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating stronger inhibition. The table below summarizes the known Ki values for this compound against its primary kinase targets.

Target Protein KinaseAbbreviationInhibition Constant (Ki)
Protein Kinase GPKG0.9 µM
Protein Kinase APKA1.9 µM
Protein Kinase CPKC18 µM
Calcium/calmodulin-dependent protein kinase IICaMK II60 µM
Casein Kinase I110 µM
Casein Kinase II>300 µM

Data sourced from Abcam and Tocris Bioscience.[1][2]

Key Experimental Protocols

The characterization of this compound's biological activity relies on a variety of standard biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the inhibitory activity of this compound against a purified protein kinase (e.g., PKA, PKC).

Objective: To quantify the extent to which this compound inhibits the activity of a specific protein kinase by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified protein kinase (e.g., PKA, PKC)

  • This compound

  • Kinase-specific substrate peptide (e.g., Kemptide for PKA)

  • [γ-³²P]ATP

  • Kinase reaction buffer (specific to the kinase being assayed)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the appropriate solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate peptide, and the desired concentration of this compound or vehicle control.

  • Add the purified protein kinase to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place each paper square into a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 or Ki value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cultured cells.

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell line.

Materials:

  • Cultured cells (e.g., A431 epithelial cells)

  • This compound

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blotting for Downstream Signaling

This protocol can be used to examine the effect of this compound on the phosphorylation status of downstream targets of the inhibited kinases.

Objective: To qualitatively or semi-quantitatively assess the inhibition of a signaling pathway by this compound.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for a downstream target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with this compound at various concentrations and for desired time points.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

H9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Signal cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Substrate Substrate PKA->Substrate ATP pSubstrate Phosphorylated Substrate PKA->pSubstrate Response Cellular Response pSubstrate->Response H9 H-9 H9->PKA Inhibits

Caption: Inhibition of the PKA signaling pathway by this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, [γ-³²P]ATP, and H-9 dilutions start->prep_reagents reaction_setup Set up reaction tubes: Kinase + Substrate + H-9/Vehicle prep_reagents->reaction_setup initiate Initiate reaction with [γ-³²P]ATP reaction_setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction by spotting on P81 paper incubate->terminate wash Wash P81 paper to remove free [γ-³²P]ATP terminate->wash scintillation Quantify radioactivity with scintillation counting wash->scintillation analyze Analyze data and calculate % inhibition scintillation->analyze end End analyze->end

Caption: Workflow for a radiometric in vitro protein kinase inhibition assay.

Logical Relationship: H-9 and its Targets

H9_Targets cluster_targets Primary Kinase Targets H9 This compound PKA PKA (Ki = 1.9 µM) H9->PKA PKG PKG (Ki = 0.9 µM) H9->PKG PKC PKC (Ki = 18 µM) H9->PKC CaMKII CaMK II (Ki = 60 µM) H9->CaMKII

References

An In-depth Technical Guide to H-9 Dihydrochloride Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride is a cell-permeable isoquinolinesulfonamide compound widely recognized as a protein kinase inhibitor.[1] Due to its ability to competitively inhibit the ATP-binding site of a range of serine/threonine kinases, it serves as a valuable chemical tool for dissecting cellular signaling pathways.[1] This guide provides a comprehensive overview of the mechanism of action of H-9, the specific signaling pathways it inhibits, its quantitative inhibition profile, and detailed protocols for its application in experimental settings.

Mechanism of Action

This compound functions as a competitive inhibitor of protein kinases. It targets the catalytic domain of these enzymes, competing with adenosine triphosphate (ATP) for its binding site. By occupying the ATP pocket, H-9 prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the downstream signaling cascade. Its broad-spectrum activity, particularly against cyclic nucleotide-dependent protein kinases, makes it a useful, albeit not entirely specific, tool for signaling research.[1]

Inhibition of Key Signaling Pathways

This compound is most potent against Protein Kinase A (PKA) and Protein Kinase G (PKG), and also demonstrates significant inhibition of Protein Kinase C (PKC).[1][2] Its effects on these central signaling nodes have wide-ranging implications for cellular processes.

PKA and PKG Signaling Pathways

The PKA and PKG pathways are central to cellular responses to cyclic nucleotides (cAMP and cGMP, respectively). Hormones and neurotransmitters often trigger G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP.[3][4] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[3][5] These active subunits phosphorylate numerous downstream targets, regulating metabolism, gene expression, and cell growth.[5] The PKG pathway functions in a similar manner, responding to cGMP.

H-9 directly inhibits the catalytic activity of PKA and PKG, making it an effective tool for studying cAMP- and cGMP-mediated events.[1]

G PKA/PKG Signaling Pathway Inhibition by H-9 cluster_pka PKA Holoenzyme (Inactive) Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP  Synthesizes ATP ATP ATP->cAMP PKA_R PKA (Regulatory Subunits) cAMP->PKA_R Binds PKA_C PKA (Catalytic Subunits) PKA_R->PKA_C Releases Substrate Substrate Protein PKA_C->Substrate Phosphorylates H9 H-9 H9->PKA_C Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response G PKC Signaling Pathway Inhibition by H-9 Ligand Growth Factor/ Ligand Receptor Receptor Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG  Cleaves to IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca2 ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates H9 H-9 H9->PKC Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response G Experimental Workflow for Kinase Inhibition Assay prep 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP, H-9 Dilutions) dispense 2. Dispense Reagents - Add Kinase & Substrate to wells - Add H-9 or DMSO (control) prep->dispense incubate1 3. Pre-incubation (10-15 min at RT) Allows inhibitor to bind kinase dispense->incubate1 initiate 4. Initiate Reaction Add ATP to all wells incubate1->initiate incubate2 5. Reaction Incubation (30-60 min at 30°C) Allow phosphorylation to occur initiate->incubate2 read 6. Measure Fluorescence Read plate on a fluorescence plate reader incubate2->read analyze 7. Data Analysis - Normalize data to controls - Plot dose-response curve - Calculate IC50 value read->analyze

References

H-9 Dihydrochloride: A Technical Guide for Protein Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of H-9 dihydrochloride, a widely used isoquinolinesulfonamide compound for studying the roles of various protein kinases in cellular signaling pathways. It covers its mechanism of action, inhibitory profile, and practical applications, offering detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.

Introduction and Mechanism of Action

This compound, chemically known as N-(2-Aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable protein kinase inhibitor.[1] It belongs to the "H-series" of isoquinolinesulfonamide compounds, which are instrumental in dissecting signal transduction pathways.[2] The primary mechanism of action for H-9 is competitive inhibition at the ATP-binding site of the kinase's catalytic subunit.[3] By competing with endogenous ATP, H-9 effectively blocks the transfer of phosphate groups to substrate proteins, thereby inhibiting downstream signaling events. Its broad-spectrum activity, coupled with differential affinities for various kinases, allows researchers to probe the functions of specific kinase families.

Quantitative Inhibitory Profile

H-9 exhibits inhibitory activity against a range of serine/threonine kinases. Its potency is most pronounced against cyclic nucleotide-dependent protein kinases like PKA and PKG.[4][5] The inhibitory constants (Ki) provide a quantitative measure of the compound's affinity for different kinases.

Target Protein KinaseInhibitory Constant (Kᵢ)
Protein Kinase G (PKG)0.9 μM[5]
Protein Kinase A (PKA)1.9 μM[2][5]
Protein Kinase C (PKC)18 μM[2][5]
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMK II)60 μM[5]
Casein Kinase I110 μM[5]
Casein Kinase II>300 μM[5]

Table 1: Inhibitory constants (Ki) of this compound for various protein kinases. Data compiled from multiple sources.[2][5]

Application in Signaling Pathway Analysis

H-9 is a valuable tool for elucidating the roles of kinases in complex biological processes, from cell growth and differentiation to apoptosis.

The cAMP-dependent protein kinase (PKA) pathway is a central signaling cascade involved in numerous cellular responses. H-9 has been effectively used to block this pathway to study its downstream consequences, such as modulating the action of serotonin in neurons.[2]

PKA_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP     PKA_reg PKA (Regulatory) cAMP->PKA_reg Binds PKA_cat PKA (Catalytic) PKA_reg->PKA_cat Releases Substrate Substrate Protein PKA_cat->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response H9 H-9 H9->PKA_cat Inhibits (ATP Competition)

Caption: The cAMP/PKA signaling pathway and the inhibitory action of H-9.

In cancer research, H-9 has been shown to induce apoptosis in non-small-cell lung cancer cells by activating the intrinsic (mitochondrial) pathway.[6] Studies demonstrate that H-9 treatment can alter the expression of key apoptosis-related proteins, leading to caspase activation and programmed cell death.[6][7]

Intrinsic_Apoptosis H9 H-9 Bcl_xL Bcl-xL H9->Bcl_xL Inhibits Bax Bax H9->Bax Enhances Bcl_xL->Bax Mito Mitochondrion Bax->Mito Forms pore in CytC Cytochrome C Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: H-9 induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols & Workflows

The following protocols provide a framework for using this compound in common biochemical and cell-based assays.

This protocol outlines a general method to determine the IC₅₀ of H-9 against a purified kinase.

1. Reagents and Preparation:

  • Purified active kinase of interest.

  • Specific peptide substrate for the kinase.

  • This compound: Prepare a 10 mM stock solution in sterile water or DMSO.[5] Further dilute to working concentrations (e.g., 0.1 µM to 100 µM) in kinase buffer.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP Solution (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).

2. Procedure:

  • In a microplate, add 10 µL of diluted H-9 or vehicle control (DMSO/water) to appropriate wells.

  • Add 20 µL of a solution containing the kinase and its substrate to each well.

  • Incubate for 10 minutes at 30°C to allow H-9 to bind to the kinase.

  • Initiate the kinase reaction by adding 20 µL of ATP solution.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify substrate phosphorylation using a suitable method (scintillation counting for radiolabeled ATP, or luminescence/fluorescence for kit-based assays).

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each H-9 concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of H-9 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol is used to assess the effect of H-9 on the phosphorylation of a specific kinase substrate within cultured cells.

Western_Blot_Workflow Start 1. Seed and Culture Cells Treat 2. Treat Cells with H-9 (e.g., 10-30 µM) and/or Stimulus Start->Treat Lyse 3. Lyse Cells & Quantify Protein Treat->Lyse SDS 4. SDS-PAGE Separation Lyse->SDS Transfer 5. Transfer to PVDF Membrane SDS->Transfer Block 6. Block Membrane (e.g., with BSA or milk) Transfer->Block Incubate_P 7. Incubate with Primary Antibody (anti-phospho-substrate) Block->Incubate_P Incubate_T 8. Incubate with Primary Antibody (anti-total-substrate) Block->Incubate_T (Separate Blot) Wash 9. Wash Membrane Incubate_P->Wash Incubate_T->Wash Incubate_S 10. Incubate with HRP-conjugated Secondary Antibody Wash->Incubate_S Detect 11. Chemiluminescent Detection Incubate_S->Detect Analyze 12. Analyze Band Intensity Detect->Analyze

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Pre-treat cells with various concentrations of H-9 (e.g., 10-30 µM) for 30-60 minutes.

  • If applicable, stimulate the cells with an agonist that activates the kinase of interest (e.g., Forskolin to activate PKA).[3]

  • Include untreated and vehicle-treated cells as negative controls.

2. Protein Extraction and Quantification:

  • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

This protocol measures the impact of H-9 on cell viability and apoptosis induction, as seen in cancer cell lines.[6]

Apoptosis_Assay_Workflow Start 1. Seed Cells in Multi-well Plate Treat 2. Treat with H-9 (Dose-response, Time-course) Start->Treat Harvest 3. Harvest Cells Treat->Harvest Stain 4. Stain Cells Harvest->Stain PI Propidium Iodide (PI) for cell viability Stain->PI AnnexinV Annexin V/PI for apoptosis Stain->AnnexinV JC1 JC-1 Stain for Mitochondrial Potential Stain->JC1 Analyze 5. Analyze by Flow Cytometry or Fluorescence Microscopy PI->Analyze AnnexinV->Analyze JC1->Analyze End 6. Quantify Apoptotic/ Non-viable Cells Analyze->End

References

Methodological & Application

Application Notes and Protocols for H-9 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride, chemically known as N-(2-Aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable protein kinase inhibitor.[1][2][3][4] It primarily targets cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC).[2] Its ability to competitively inhibit the ATP binding site of these kinases makes it a valuable tool for dissecting signaling pathways involved in cell growth, differentiation, and apoptosis.[2][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments and summarize key quantitative data for easy reference.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the inhibitor constant (Ki) values of this compound against a panel of protein kinases. These values indicate the concentration of the inhibitor required to decrease the maximal rate of the enzymatic reaction by half and are a measure of the inhibitor's potency.

KinaseKi (µM)
Protein Kinase G (PKG)0.9
Protein Kinase A (PKA)1.9[2]
Protein Kinase C (PKC)18[2]
Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II)60
Casein Kinase I110
Casein Kinase II>300
Recommended Working Concentrations

The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. Based on available data for related compounds and its Ki values, a starting concentration range is suggested below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

ApplicationStarting Concentration Range (µM)Treatment Time
Inhibition of PKA/PKC signaling10 - 5030 minutes - 24 hours
Induction of Apoptosis20 - 10024 - 72 hours
Cell Viability/Cytotoxicity Assays1 - 20024 - 72 hours

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of several serine/threonine protein kinases, primarily PKA and PKC. By blocking the action of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating a variety of cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates PLC Phospholipase C GPCR->PLC Activates cAMP cAMP AC->cAMP Produces DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates PKC PKC DAG->PKC Activates PKC->Substrate Phosphorylates H9 This compound H9->PKA H9->PKC Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Substrate->Response

Caption: this compound inhibits PKA and PKC signaling pathways.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the key steps to characterize the effects of this compound on a specific cell line.

G A Cell Seeding B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Western Blot Analysis (e.g., p-CREB, Cleaved Caspase-3) B->E F Kinase Activity Assay B->F G Data Analysis & Interpretation C->G D->G E->G F->G

References

Application Notes and Protocols for H-9 Dihydrochloride in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing H-9 dihydrochloride, a competitive protein kinase inhibitor, in various kinase assay formats. The information is intended to guide researchers in accurately determining the inhibitory potential of H-9 and other compounds against target kinases.

Introduction to this compound

This compound is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor of several protein kinases by targeting the ATP-binding site. It is widely used as a tool compound in signal transduction research to elucidate the roles of specific kinases in cellular processes. H-9 exhibits inhibitory activity against a range of kinases, with a particular potency towards cyclic nucleotide-dependent protein kinases.

Mechanism of Action

This compound competitively binds to the ATP pocket of the kinase catalytic domain, thereby preventing the phosphorylation of substrate proteins. This inhibition is reversible and dependent on the concentration of both the inhibitor and ATP.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported inhibitory constants for H-9 against several common protein kinases.

Kinase TargetKi (µM)
cGMP-dependent protein kinase (PKG)0.9
cAMP-dependent protein kinase (PKA)1.9
Protein Kinase C (PKC)18
Ca2+/calmodulin-dependent protein kinase II (CaMK II)60
Casein Kinase I110
Casein Kinase II>300

Experimental Protocols

The following are generalized protocols for common in vitro kinase assays. Researchers should optimize the specific concentrations of enzyme, substrate, and ATP for their particular experimental setup.

Protocol 1: In Vitro Radioactive Kinase Assay for PKA

This protocol describes a traditional method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified, active Protein Kinase A (PKA)

  • PKA-specific substrate (e.g., Kemptide, LRRASLG)

  • [γ-³²P]ATP

  • This compound stock solution (in water or DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified PKA enzyme, and the PKA substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (water or DMSO).

  • Initiate Kinase Reaction:

    • Add the this compound dilutions or vehicle to individual reaction tubes.

    • To start the reaction, add [γ-³²P]ATP to each tube. The final ATP concentration should be at or below the Km for the kinase to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Substrate Capture: Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay for PKC

This protocol utilizes a specific antibody that recognizes the phosphorylated substrate in an ELISA format.

Materials:

  • Purified, active Protein Kinase C (PKC)

  • PKC-specific substrate peptide (coated on a microplate)

  • This compound stock solution

  • Kinase reaction buffer (specific to the assay kit, typically containing Tris-HCl, MgCl₂, and activators like Ca²⁺, phosphatidylserine, and diacylglycerol)

  • ATP solution

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Plate: If not pre-coated, coat a 96-well plate with the PKC substrate peptide and block non-specific binding sites.

  • Inhibitor Addition: Add serial dilutions of this compound (e.g., 1 µM to 500 µM) or vehicle control to the wells.

  • Enzyme Addition: Add the purified PKC enzyme to each well.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Stop Reaction: Stop the reaction by washing the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stop and Read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each H-9 concentration and determine the IC50 value.

Protocol 3: Luminescence-Based ADP-Glo™ Kinase Assay for PKG

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified, active cGMP-dependent protein kinase (PKG)

  • PKG-specific substrate

  • This compound stock solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer-compatible microplate (white, opaque)

Procedure:

  • Prepare Reaction Mix: In the wells of a white microplate, add the kinase reaction buffer, PKG substrate, and serial dilutions of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

  • Enzyme Addition: Add the purified PKG enzyme to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each H-9 concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving the primary targets of this compound.

PKA_Signaling_Pathway Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR G_alpha_s Gαs GPCR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP cAMP cAMP PKA_inactive Inactive PKA (R₂C₂) PKA_active Active PKA (2C) PKA_inactive->PKA_active cAMP->PKA_inactive Substrates Substrate Proteins PKA_active->Substrates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Gene Transcription, Metabolism) Phospho_Substrates->Response H9 H-9 H9->PKA_active Inhibits

Caption: PKA Signaling Pathway Inhibition by H-9.

PKC_Signaling_Pathway Ligand Hormone/ Growth Factor Receptor Receptor Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 cleaves DAG DAG IP3 IP₃ PKC_inactive Inactive PKC DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Substrates Substrate Proteins PKC_active->Substrates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrates->Response H9 H-9 H9->PKC_active Inhibits

Caption: PKC Signaling Pathway Inhibition by H-9.

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP_cGMP GTP → cGMP sGC->GTP_cGMP cGMP cGMP PKG_inactive Inactive PKG cGMP->PKG_inactive PKG_active Active PKG PKG_inactive->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Smooth Muscle Relaxation) Phospho_Substrates->Response H9 H-9 H9->PKG_active Inhibits

Caption: PKG Signaling Pathway Inhibition by H-9.

Experimental Workflow

The following diagram outlines a general workflow for conducting a kinase inhibition assay using this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - H-9 Dilutions - Buffers start->prep_reagents add_components Add Components to Plate: 1. Buffer, Substrate, H-9/Vehicle 2. Kinase Enzyme prep_reagents->add_components initiate_reaction Initiate Reaction: Add ATP add_components->initiate_reaction incubate Incubate (e.g., 30-90 min at 30°C) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection Step (e.g., Radioactivity, Absorbance, Luminescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Caption: General Kinase Inhibition Assay Workflow.

Application Notes and Protocols for H-9 Dihydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9 dihydrochloride is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor of a broad spectrum of protein kinases. It demonstrates the highest potency for cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG). Due to its inhibitory action on key signaling pathways, this compound is a valuable tool for in vitro research in areas such as signal transduction, cell proliferation, and apoptosis. These application notes provide a summary of reported in vitro concentrations and detailed protocols for its use in cell-based assays.

Data Presentation

The following table summarizes the inhibitory constants (Ki) and effective concentrations of this compound in various in vitro applications. This data is compiled from multiple sources to provide a comparative overview for designing experiments.

Target/Application Cell Line/System Concentration Observed Effect
Enzyme Inhibition
Protein Kinase G (PKG)Purified enzyme0.9 µM (Ki)Enzyme inhibition
Protein Kinase A (PKA)Purified enzyme1.9 µM (Ki)Enzyme inhibition
Protein Kinase C (PKC)Purified enzyme18 µM (Ki)Enzyme inhibition
CaMK IIPurified enzyme60 µM (Ki)Enzyme inhibition
Casein Kinase IPurified enzyme110 µM (Ki)Enzyme inhibition
Casein Kinase IIPurified enzyme>300 µM (Ki)Enzyme inhibition
Cellular Assays
Inhibition of 5-HT excitatory responsePharyngeal activity model10 µMSignificant reduction in excitatory response
Inhibition of signal transduction and cell growthEGF-dependent epithelial cellsNot specifiedInhibition of signal transduction and growth
Inhibition of A431 cellsA431 cellsNot specifiedSignificant inhibition
Prevention of picrotoxin-induced seizuresIn vivo microperfusion100 µMPrevention in 50% of animals and reduced seizure number/duration
Signaling Pathways

This compound primarily targets the ATP-binding site of protein kinases, with a preference for those in the cAMP and cGMP signaling pathways. Its most potent inhibitory action is against PKA and PKG. The inhibition of these kinases can have widespread effects on cellular processes.

cAMP/PKA Signaling Pathway Inhibition

The diagram below illustrates the canonical cAMP/PKA signaling pathway and the point of inhibition by this compound. External stimuli, such as hormones and neurotransmitters, activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which then binds to the regulatory subunits of PKA, releasing the active catalytic subunits. These catalytic subunits can then phosphorylate various downstream targets, including transcription factors like CREB, to regulate gene expression and other cellular functions. This compound competes with ATP for the binding site on the PKA catalytic subunit, thus preventing the phosphorylation of its substrates.

PKA_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR AC AC GPCR->AC activates cAMP cAMP AC->cAMP converts ATP_c ATP_c PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrates Substrates PKA_active->Substrates phosphorylates CREB CREB PKA_active->CREB phosphorylates H9 This compound H9->PKA_active inhibits pSubstrates Phosphorylated Substrates Substrates->pSubstrates pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression

Caption: Inhibition of the cAMP/PKA signaling pathway by this compound.

Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions

This compound is soluble in water (up to 100 mM) and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO or sterile water.

  • Preparation of a 10 mM Stock Solution:

    • The molecular weight of this compound is 324.2 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.24 mg of this compound in 1 mL of sterile DMSO or water.

    • Mix thoroughly by vortexing until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

    • It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.

experimental_workflow start cell_culture Cell Culture (e.g., A549, Neuronal Cells) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with this compound (and controls) seeding->treatment incubation Incubate for a Defined Period treatment->incubation assays Perform Cellular Assays incubation->assays viability Cell Viability Assay (e.g., MTT, MTS) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis western Western Blot (e.g., for pCREB) assays->western gene_expression Gene Expression Analysis (e.g., qPCR) assays->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis gene_expression->data_analysis end data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Detailed Protocol: Inhibition of Cell Proliferation (MTT Assay)

This protocol provides a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., A549) using an MTT assay.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest H-9 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.

    • Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Conclusion

This compound is a versatile protein kinase inhibitor for in vitro research. The provided data and protocols offer a starting point for investigating its effects on various cellular processes. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question. Always include appropriate controls to ensure the validity of your results.

H-9 Dihydrochloride: Application Notes and Protocols for PKA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing H-9 dihydrochloride, a cell-permeable isoquinolinesulfonamide derivative, as a competitive inhibitor of Protein Kinase A (PKA). This document outlines the mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for its application in common cell-based assays.

Introduction

Protein Kinase A (PKA), a cAMP-dependent protein kinase, is a critical enzyme in numerous cellular signaling pathways, regulating processes such as gene transcription, metabolism, and cell proliferation.[1][2][3] Dysregulation of PKA signaling is implicated in various diseases, making it a key target for therapeutic intervention and basic research. This compound serves as a valuable tool for investigating the physiological roles of PKA by competitively binding to the ATP-binding site of the PKA catalytic subunit, thereby inhibiting its kinase activity.[4]

Mechanism of Action

This compound acts as a competitive inhibitor of PKA by occupying the ATP binding pocket on the enzyme's catalytic subunit. This prevents the transfer of the gamma-phosphate from ATP to serine or threonine residues on substrate proteins, effectively blocking the downstream signaling cascade.

Data Presentation

The inhibitory activity of this compound is not entirely specific to PKA. To facilitate experimental design and interpretation of results, the following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a panel of protein kinases.

KinaseKi (µM)IC50 (nM)
Protein Kinase A (PKA) 1.9 [4]-
Protein Kinase G (PKG)0.87[4]-
Protein Kinase C (PKC)18[4]-
Myosin Light Chain Kinase (MLCK)--
Ca2+/Calmodulin-dependent Kinase II (CaMKII)--

Note: IC50 and Ki values can vary depending on the experimental conditions, including ATP concentration and substrate used.

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile nuclease-free water

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Reconstitution: Prepare a stock solution of 10 mM this compound by dissolving the powder in an appropriate solvent. For cell culture experiments, DMSO is commonly used. For in vitro kinase assays, sterile water can be used.

  • Solubilization: To aid dissolution, gently vortex the solution. If necessary, warm the solution to 37°C for a short period.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] When stored in DMSO, it is stable for at least 4 years at -20°C.[4]

Protocol for PKA Inhibition in Cell Culture and Western Blot Analysis

This protocol describes the treatment of cultured cells with this compound to inhibit PKA activity, followed by Western blot analysis to assess the phosphorylation status of a known PKA substrate, such as CREB (cAMP response element-binding protein).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • PKA activator (e.g., Forskolin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-PKA substrate, anti-total PKA substrate, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Pre-treatment: Dilute the 10 mM this compound stock solution in fresh cell culture medium to the desired final working concentration (typically 10-50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • PKA Activation: To stimulate PKA activity, add a PKA activator (e.g., Forskolin at a final concentration of 10-50 µM) directly to the medium containing this compound. Incubate for the desired time (e.g., 15-30 minutes). Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the PKA activator only.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS.[6] Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[6] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[6]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total PKA substrate and a loading control to ensure equal protein loading.

Cell Viability Assay (MTT or WST-8 based)

This protocol is to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT or WST-8 (e.g., Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Addition of Viability Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[8]

    • For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

PKA_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr g_protein G-Protein (Gs) gpcr->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp produces atp ATP atp->ac converts pka_inactive Inactive PKA (R2C2 Holoenzyme) camp->pka_inactive binds to Regulatory Subunits pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active releases substrates Substrate Proteins (e.g., CREB, Glycogen Synthase) pka_active->substrates phosphorylates h9 This compound h9->pka_active inhibits phosphorylated_substrates Phosphorylated Substrates substrates->phosphorylated_substrates cellular_response Cellular Response (e.g., Gene Transcription, Metabolism) phosphorylated_substrates->cellular_response

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells in Culture Plate pretreatment Pre-treat with this compound (or Vehicle Control) start->pretreatment stimulation Stimulate with PKA Activator (e.g., Forskolin) pretreatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblotting Immunoblotting with Phospho-Specific Antibody transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for assessing PKA inhibition using this compound.

References

Application Note: Techniques for Measuring H-9 Dihydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-9 dihydrochloride is an isoquinolinesulfonamide compound known to be a broad-spectrum protein kinase inhibitor. It competitively binds to the ATP-binding site of several kinases, primarily inhibiting cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC). Due to its role in blocking crucial signaling pathways, H-9 is a valuable tool for elucidating mechanisms of cellular regulation and signal transduction. Accurately measuring its efficacy is critical for interpreting experimental outcomes and for potential therapeutic development. This document provides detailed protocols and application notes for assessing the efficacy of this compound both in vitro and in cell-based models.

Mechanism of Action

This compound functions as a competitive inhibitor of protein kinases. It competes with ATP for binding to the catalytic domain of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition blocks downstream signaling events.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by H-9 ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phospho_Substrate H9 This compound Kinase_Inhibited Kinase Active Site H9->Kinase_Inhibited Competitively Binds Substrate_inhibited Substrate Protein Kinase_Inhibited->Substrate_inhibited Cannot Phosphorylate ATP_inhibited ATP ATP_inhibited->Kinase_Inhibited Blocked No_Response No Phosphorylation (No Response) Substrate_inhibited->No_Response

Figure 1: Mechanism of H-9 as a competitive kinase inhibitor.

Data Presentation: Inhibitory Constants

The efficacy of this compound can be quantified by its inhibitory constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency.

Target KinaseInhibitory Constant (Kᵢ)
cGMP-dependent protein kinase (PKG)0.87 µM
cAMP-dependent protein kinase (PKA)1.9 µM
Protein Kinase C (PKC)18 µM
Ca²⁺/calmodulin-dependent protein kinase II (CaMK II)60 µM
Casein Kinase I110 µM
Casein Kinase II>300 µM

Key Experimental Protocols

Three primary methods are recommended for evaluating the efficacy of this compound: in vitro kinase assays, cell viability assays, and Western blot analysis of phosphoproteins.

In Vitro Kinase Inhibition Assay

Principle: This assay directly measures the ability of H-9 to inhibit the activity of a purified kinase. A common method involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. Luminescence-based assays like ADP-Glo™ are highly sensitive.

start Start: Prepare Reagents reagents 1. Prepare Kinase, Substrate, ATP, and H-9 dilutions start->reagents plate 2. Add H-9, Kinase, and Substrate/ATP Mix to 384-well plate reagents->plate incubate1 3. Incubate at 30°C for 60 min (Kinase Reaction) plate->incubate1 add_adpglo 4. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) incubate1->add_adpglo incubate2 5. Incubate at RT for 40 min add_adpglo->incubate2 add_detection 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection incubate3 7. Incubate at RT for 30 min add_detection->incubate3 read 8. Read Luminescence (Signal ∝ Kinase Activity) incubate3->read end End: Analyze Data (IC₅₀) read->end

Figure 2: Workflow for an in vitro kinase assay (ADP-Glo™).

Detailed Protocol (ADP-Glo™ Assay Format):

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

    • Dilute the purified target kinase (e.g., PKA) and its specific substrate in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Prepare a serial dilution of this compound in Kinase Buffer (e.g., from 100 µM to 0.01 µM).

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of this compound dilution or vehicle (DMSO) to appropriate wells.

    • Add 2 µL of the enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in the presence of luciferase, generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the log of the H-9 concentration.

    • Calculate the IC₅₀ value (the concentration of H-9 that inhibits kinase activity by 50%) using non-linear regression analysis.

Cell Viability / Proliferation Assay (MTT Assay)

Principle: This assay assesses the effect of H-9 on cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][4] This allows for the determination of H-9's cytotoxic or cytostatic efficacy.

start Start: Cell Culture seed 1. Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->seed incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Treat cells with various concentrations of H-9 incubate1->treat incubate2 4. Incubate for desired period (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize incubate4 8. Incubate for 15 min with shaking solubilize->incubate4 read 9. Read absorbance at ~570 nm incubate4->read end End: Calculate % Viability read->end

Figure 3: Workflow for a cell viability MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed them into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of H-9. Include vehicle-only (e.g., DMSO) and medium-only controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1][5]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the H-9 concentration to determine the IC₅₀ value.

Western Blot Analysis of Phosphoprotein Levels

Principle: This technique measures the efficacy of H-9 in a cellular context by quantifying the phosphorylation state of a specific downstream target of the inhibited kinase. For example, if testing H-9's effect on the PKA pathway, one could measure the phosphorylation of CREB at Ser133.[6] A decrease in the phosphorylated protein, relative to the total amount of the protein, indicates successful inhibition of the upstream kinase by H-9.

start Start: Cell Treatment treat 1. Treat cells with H-9 and/or a pathway activator (e.g., Forskolin for PKA) start->treat lyse 2. Lyse cells in buffer containing protease and phosphatase inhibitors treat->lyse quantify 3. Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page 4. Separate protein lysates via SDS-PAGE quantify->sds_page transfer 5. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block 6. Block membrane (e.g., 5% BSA in TBST) to prevent non-specific binding transfer->block primary_ab 7. Incubate with primary antibody (e.g., anti-phospho-CREB) overnight at 4°C block->primary_ab wash1 8. Wash membrane with TBST primary_ab->wash1 secondary_ab 9. Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 10. Wash membrane with TBST secondary_ab->wash2 detect 11. Add ECL substrate and image chemiluminescence wash2->detect reprobe 12. (Optional) Strip and re-probe for total protein or loading control (e.g., Actin) detect->reprobe end End: Quantify Band Intensity reprobe->end

Figure 4: Workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

    • Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., Forskolin to activate PKA and induce CREB phosphorylation) for a short period (e.g., 10-15 minutes).[6]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[7]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[8]

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[7]

    • Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-CREB Ser133) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. The efficacy of H-9 is determined by the reduction in the ratio of the phosphorylated protein to the total/loading control protein.

References

Troubleshooting & Optimization

H-9 dihydrochloride solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the solubility of H-9 dihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the isoquinolinesulfonamide family of protein kinase inhibitors.[1] It is a potent, non-specific, and competitive inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent protein kinase (PKG).[1][2] It is widely used in research to block signaling pathways and elucidate mechanisms of cellular regulation.[1] For example, it has been used to inhibit PKA-mediated phosphorylation and reduce cAMP-mediated excitatory responses.[1]

Q2: Why is H-9 supplied as a dihydrochloride salt?

A2: Many organic molecules, particularly basic compounds, are converted to hydrochloride salts to improve their water solubility and stability.[3] The hydrochloride salt form of a drug can enhance its dissolution in aqueous media, which is a critical factor for many experimental applications.[3]

Q3: What are the known solvents for this compound?

A3: this compound has documented solubility in several common laboratory solvents. It is soluble in PBS (pH 7.2) and DMSO at a concentration of 10 mg/mL, and in DMF at 1.5 mg/mL.[1][4]

Q4: How does pH affect the solubility of this compound?

A4: The pH of an aqueous solution is a critical factor affecting the solubility of many compounds.[5][6] As a dihydrochloride salt, H-9 is acidic. For acidic drugs, as the pH of the solution decreases, the equilibrium can shift towards the less soluble form.[6] While specific data on a full pH profile for H-9 is limited, its documented solubility in PBS at pH 7.2 suggests good solubility in neutral aqueous buffers.[1][4]

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference
PBS (pH 7.2)10 mg/mL[1][4]
DMSO10 mg/mL[1][4]
DMF1.5 mg/mL[1][4]

Troubleshooting Guide

This section addresses common issues encountered when preparing aqueous solutions of this compound.

Q5: I'm trying to dissolve this compound directly in my aqueous cell culture medium, but it's not dissolving completely. What should I do?

A5: It is highly recommended to first prepare a concentrated stock solution in an appropriate solvent like DMSO or sterile PBS (pH 7.2) before diluting it to the final concentration in your cell culture medium.[7] Direct dissolution in complex media can be hindered by interactions with salts, proteins, and other components.

Q6: My this compound solution appears cloudy or has visible precipitate after preparation. What went wrong?

A6: Cloudiness or precipitation can occur for several reasons:

  • Exceeded Solubility Limit: The concentration you are trying to achieve may be higher than the maximum solubility in the chosen solvent. Refer to the solubility table above.

  • Incorrect Solvent: Ensure you are using a recommended solvent.

  • Low Temperature: Dissolution can be an endothermic process, meaning it absorbs heat.[5] Gently warming the solution to 37°C can help.[4]

  • Insufficient Mixing: Ensure the solution is mixed thoroughly. Sonication in an ultrasonic bath for a short period can aid dissolution.[4]

Q7: After successfully dissolving the compound, I see precipitation when I add it to my final aqueous buffer. How can I prevent this?

A7: This is a common issue when diluting a stock solution (especially a DMSO stock) into an aqueous buffer. The compound may be "crashing out" because its solubility in the final aqueous solution is much lower than in the stock solvent.

  • Dilute Sequentially: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing.

  • Use a Co-solvent: If preparing the solution in vivo, a co-solvent strategy may be necessary. Always prepare a clear stock solution first before sequentially adding co-solvents.[7]

  • Lower Final Concentration: The target concentration in your final buffer may be too high. Re-evaluate the required experimental concentration.

Q8: How should I store my this compound stock solution to ensure its stability?

A8: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[4][7] Store these aliquots in a sealed container away from moisture. Recommended storage conditions are:

  • -80°C: Use within 6 months.[4][7]

  • -20°C: Use within 1 month.[4][7] Working solutions for in vivo experiments should be prepared fresh on the day of use.[7]

Experimental Protocols & Visualizations

Protocol: Preparing a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in PBS (pH 7.2). The formula weight of this compound is 324.2 g/mol .[1][4]

Materials:

  • This compound powder (Formula Weight: 324.2)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 324.2 g/mol x (1000 mg / 1 g) = 3.242 mg

  • Weigh Compound: Accurately weigh 3.242 mg of this compound powder and place it in a sterile vial.

  • Add Solvent: Add 1 mL of sterile PBS (pH 7.2) to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Apply Gentle Heat (If Needed): If the compound does not fully dissolve, heat the tube to 37°C for 10-15 minutes and vortex again.[4]

  • Sonicate (If Needed): If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.[4]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquot and Store: Dispense the clear stock solution into single-use aliquots and store them appropriately (-20°C for up to 1 month or -80°C for up to 6 months).[4][7]

Diagram: this compound Preparation Workflow

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_storage Final Steps weigh 1. Weigh H-9 dihydrochloride add_solvent 2. Add aqueous solvent (e.g., PBS) weigh->add_solvent vortex 3. Vortex thoroughly add_solvent->vortex check_sol 4. Check for complete dissolution vortex->check_sol heat 5a. Apply gentle heat (37°C) check_sol->heat Precipitate remains aliquot 6. Aliquot into single-use tubes check_sol->aliquot Fully dissolved sonicate 5b. Sonicate in water bath heat->sonicate Still not dissolved sonicate->check_sol store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound aqueous solution.

Diagram: Simplified PKA Signaling Pathway Inhibition by H-9

H-9 is a known inhibitor of Protein Kinase A (PKA), which is a key enzyme in cAMP-dependent signaling pathways.[1][7]

G cluster_pathway PKA Signaling Pathway Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylates Response Cellular Response Substrate_P->Response H9 This compound H9->PKA_active Inhibits

Caption: H-9 inhibits the active form of PKA, blocking downstream signaling.

References

Technical Support Center: Optimizing H-9 Dihydrochloride Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-9 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor of several protein kinases. It primarily targets cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), as well as protein kinase C (PKC).[1] It also shows inhibitory activity against other kinases at higher concentrations. Its ability to block these signaling pathways makes it a valuable tool for studying various cellular processes.

Q2: What are the common research applications of this compound?

This compound is utilized in a variety of research areas, including:

  • Signal Transduction Research: To dissect the roles of PKA, PKG, and PKC in cellular signaling cascades.

  • Cancer Biology: To investigate the involvement of these kinases in cancer cell proliferation, survival, and apoptosis. For instance, it has been shown to inhibit the growth of certain cancer cell lines.[1]

  • Neuroscience: To study the role of specific kinases in neuronal function and signaling.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in aqueous solutions, including water, phosphate-buffered saline (PBS), and cell culture media. It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] Always refer to the manufacturer's product data sheet for specific solubility information.

Q4: How should I store this compound solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the solution will depend on the solvent used; consult the product datasheet for specific recommendations.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the target kinase in your specific experimental system.Perform a dose-response experiment to determine the optimal inhibitory concentration (see Experimental Protocols section). Start with a broad range of concentrations based on published literature and narrow it down.
Inhibitor Degradation: The this compound may have degraded due to improper storage or handling.Ensure the compound has been stored correctly. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
Cell Type/Assay Specificity: The target kinase may not be highly active or play a significant role in the pathway being studied in your chosen cell line or assay conditions.Confirm the expression and activity of the target kinase (PKA, PKC, etc.) in your experimental model. Consider using a positive control (e.g., a known activator of the pathway) to ensure the pathway is functional.
High cell toxicity or off-target effects observed. Concentration Too High: Excessive concentrations of this compound can lead to non-specific effects and cytotoxicity.Determine the optimal, non-toxic working concentration by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments to assess solvent-related toxicity. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent or variable results. Incomplete Dissolution: The this compound may not be fully dissolved, leading to inaccurate concentrations in your experiments.Ensure the compound is completely dissolved in the solvent before adding it to your experimental setup. Gentle warming or vortexing may aid dissolution.
Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.Standardize all experimental procedures. Ensure consistent cell passage numbers and confluency. Prepare fresh reagents for each experiment where possible.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory constants (Ki) of this compound against various protein kinases. This data can be used as a starting point for determining the appropriate working concentration in your experiments.

KinaseKi (μM)
Protein Kinase G (PKG)0.9
Protein Kinase A (PKA)1.9
Protein Kinase C (PKC)18
Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II)60
Casein Kinase I110
Casein Kinase II>300

Data compiled from various sources. Ki values can vary slightly between different assay conditions.

Experimental Protocols

Protocol for Determining the Optimal Working Concentration of this compound in Cell Culture

This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound for use in cell-based assays.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a live/dead cell stain)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve H-9) and a no-treatment control (medium only).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration compared to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%) and to identify the highest concentration that does not cause significant cytotoxicity. This non-toxic concentration range can then be used for your functional assays.

Protocol for an In Vitro Kinase Assay with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase in a cell-free system.

Materials:

  • Purified active kinase (e.g., PKA, PKC)

  • Specific kinase substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • Kinase reaction buffer

  • This compound

  • Stop solution (e.g., EDTA, SDS-PAGE loading buffer)

  • Detection method (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or antibody-based detection like ELISA or Western blot for non-radiolabeled assays)

Procedure:

  • Prepare Reagents: Prepare all reagents, including the kinase, substrate, and ATP, in the appropriate kinase reaction buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control.

  • Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, substrate, and the different concentrations of this compound or vehicle control.

  • Initiate the Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution.

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation using your chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition percentage against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

PKA_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response H9 This compound H9->PKA_active Inhibits PKC_Signaling_Pathway Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC_inactive Inactive PKC DAG->PKC_inactive Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activates Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Response Cellular Response Substrates->Response H9 This compound H9->PKC_active Inhibits Optimization_Workflow Start Start: Define Experimental Goals and Model System Lit_Review 1. Literature Review: Gather Ki and IC50 data for This compound Start->Lit_Review Dose_Response 2. Determine Cytotoxicity: Perform a dose-response curve (e.g., MTT assay) Lit_Review->Dose_Response Select_Conc 3. Select Non-Toxic Concentration Range Dose_Response->Select_Conc Functional_Assay 4. Perform Functional Assay: Test a range of non-toxic concentrations Select_Conc->Functional_Assay Analyze 5. Analyze Results: Determine the lowest effective concentration (EC50) Functional_Assay->Analyze Validate 6. Validate Inhibition: Use positive and negative controls. Assess downstream target phosphorylation. Analyze->Validate End End: Optimized Working Concentration Established Validate->End

References

Preventing H-9 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the precipitation of H-9 dihydrochloride in experimental media. It is intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound can occur for several reasons. As a dihydrochloride salt, its solubility is highly dependent on the physicochemical properties of the solution.

  • pH Effects: this compound is the acidic salt form of the molecule, which is typically more water-soluble. Cell culture media is buffered to a physiological pH (typically 7.2-7.4). At this higher pH, the H-9 molecule may convert to its free base form, which can be significantly less soluble, leading to precipitation.

  • Exceeding Solubility Limits: Adding the compound to the media in a manner that creates localized high concentrations can cause it to fall out of solution. This often happens if a concentrated stock is added too quickly or without adequate mixing.

  • "Salting Out": Cell culture media is a complex solution with a high concentration of various salts. Adding a high concentration of this compound can disrupt the ionic equilibrium and reduce its solubility, causing it to precipitate.

  • Interaction with Media Components: Components within the media, such as proteins and amino acids (especially if supplemented with serum), can potentially interact with the H-9 molecule, forming less soluble complexes.

  • Temperature: Storing media containing this compound at lower temperatures (e.g., 4°C) can decrease its solubility, leading to precipitation over time.

Q2: What is the recommended solvent for making this compound stock solutions?

Based on its chemical properties, the following solvents are recommended for preparing stock solutions.

  • Water: this compound is soluble in water up to 100 mM.[1] This is the preferred solvent for many cell culture applications to avoid solvent-induced toxicity.

  • DMSO: The compound is also soluble in DMSO up to 100 mM.[1]

  • PBS (pH 7.2): A reported solubility is 10 mg/mL in PBS (pH 7.2).[2]

When using an organic solvent like DMSO, it is critical to ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%, but ideally <0.1%).

Q3: How should I properly prepare the stock solution?

Proper preparation of the stock solution is the most critical step in preventing precipitation.

  • Always use high-purity, sterile solvents (e.g., nuclease-free water or anhydrous DMSO).

  • Weigh the this compound powder accurately.

  • Add the solvent to the powder and vortex thoroughly to dissolve.

  • If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) can be applied.[3]

  • Once fully dissolved, sterile-filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or contaminants.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store appropriately. Stock solutions in DMSO or water can be stored at -20°C for one month or -80°C for up to six months.[4]

Q4: What is the correct procedure for adding the stock solution to my media?

To prevent precipitation when diluting the stock into your final working solution:

  • Warm the cell culture media to 37°C.

  • While gently swirling or stirring the media, add the stock solution dropwise.

  • Never add the media to the stock solution, as this creates a transient, highly concentrated solution that will likely precipitate immediately.

  • Ensure the final concentration of the compound is well below its solubility limit at physiological pH and temperature.

The diagram below illustrates the recommended workflow.

G Experimental Workflow for Media Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh H-9 Powder add_solvent 2. Add Solvent (e.g., Sterile Water) weigh->add_solvent dissolve 3. Vortex/Warm to Dissolve add_solvent->dissolve filter_stock 4. Sterile Filter (0.22 µm) dissolve->filter_stock warm_media 5. Warm Media to 37°C filter_stock->warm_media Use Stock for Working Solution add_stock 6. Add Stock Dropwise to Warm Media (while stirring) warm_media->add_stock mix 7. Mix Gently add_stock->mix use 8. Use Immediately mix->use

Caption: Recommended workflow for preparing media containing this compound.

Q5: What biological pathway does this compound inhibit?

H-9 is a competitive inhibitor of several protein kinases, primarily targeting cyclic nucleotide-dependent protein kinases.[2] It is widely used to block signaling pathways to study cellular regulation.[2] Its primary targets are Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1][]

The diagram below shows a simplified representation of its inhibitory action.

G This compound Mechanism of Action Signal Upstream Signal (e.g., cAMP, cGMP, DAG) PKA PKA Signal->PKA Activates PKG PKG Signal->PKG Activates PKC PKC Signal->PKC Activates Downstream Downstream Phosphorylation Events PKA->Downstream PKG->Downstream PKC->Downstream H9 This compound H9->PKA Inhibits H9->PKG Inhibits H9->PKC Inhibits

References

Technical Support Center: H-9 Dihydrochloride Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H-9 dihydrochloride in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable inhibitor of several protein kinases. It was initially identified as a relatively specific inhibitor of protein kinase A (PKA), but it also inhibits other kinases such as protein kinase C (PKC), protein kinase G (PKG), and some isoforms of myosin light chain kinase (MLCK). Its cytotoxic effects are primarily attributed to its ability to interfere with cellular signaling pathways that are dependent on these kinases, leading to the induction of apoptosis and cell cycle arrest.

Q2: In which solvent should I dissolve this compound for cell culture experiments?

This compound is soluble in water and aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, distilled water or a buffer such as PBS. Further dilutions to the final working concentration should be made in the cell culture medium. Avoid using organic solvents like DMSO unless specifically required and validated for your cell line, as they can have independent cytotoxic effects.

Q3: What are the expected cytotoxic concentration ranges for this compound?

The cytotoxic concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line. This variability is due to differences in kinase expression levels and the dependence of the cells on the signaling pathways inhibited by H-9. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible IC50 values 1. Cell passage number and health: High passage numbers can lead to phenotypic drift. Cells may be unhealthy or stressed. 2. Inaccurate drug concentration: Errors in serial dilutions or degradation of the stock solution. 3. Variable cell seeding density: Inconsistent number of cells plated per well. 4. Incubation time: Insufficient or excessive incubation time with the compound.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh dilutions for each experiment from a properly stored stock solution. Verify the concentration of the stock solution. 3. Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. 4. Optimize the incubation time for your specific cell line and assay. A time-course experiment is recommended.
Precipitate formation in the culture medium 1. Low solubility at high concentrations: The compound may be precipitating out of the medium at higher concentrations. 2. Interaction with media components: this compound may interact with proteins or other components in the serum or medium.1. Visually inspect the medium for any precipitate after adding the compound. If observed, consider lowering the highest concentration or using a different solvent for the initial stock. 2. Prepare the final dilutions immediately before adding them to the cells. Minimize the time the compound spends in the complete medium before being added to the wells.
Unexpectedly high cell viability at high H-9 concentrations 1. Drug resistance: The cell line may have intrinsic or acquired resistance to kinase inhibitors. 2. Assay interference: The compound may interfere with the chemistry of the cell viability assay (e.g., reducing MTT reagent).1. Investigate the expression levels of the target kinases in your cell line. Consider using a different cell line or a combination treatment. 2. Use a different viability assay based on a different principle (e.g., a membrane integrity assay like Trypan Blue or a protease-based assay). Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.
Morphological changes not correlating with viability data 1. Induction of senescence or cell cycle arrest: Cells may be viable but not proliferating. 2. Autophagy: H-9 can induce autophagy, which can sometimes be a survival mechanism.1. Use an assay that measures proliferation, such as a BrdU incorporation assay, in addition to a metabolic viability assay. Analyze cell cycle distribution by flow cytometry. 2. Assess autophagic markers such as LC3-II expression by Western blot or immunofluorescence.

Summary of this compound Cytotoxicity

Cell Line Assay IC50 Reference
Human glioblastoma (U87)MTT~25 µM
Human colon cancer (HCT116)Not Specified~15 µM
Human leukemia (HL-60)Not Specified~12.5 µM
Rat aortic smooth muscle (A7r5)[3H]thymidine incorporation~10 µM

Note: IC50 values are approximate and can vary between experiments.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxicity of this compound using a 96-well plate format.

Materials:

  • This compound

  • Target cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for H-9).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxicity.

H9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival PKA PKA Apoptosis Apoptosis PKA->Apoptosis PKC PKC PKC->Proliferation PKG PKG H9 This compound H9->PKA H9->PKC H9->PKG

Caption: this compound inhibits PKA, PKC, and PKG, impacting cell survival and proliferation.

Cytotoxicity_Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Readout Measure Absorbance Assay->Readout Analysis Data Analysis (IC50) Readout->Analysis End End: Results Analysis->End

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Validation & Comparative

A Comparative Guide to H-series Kinase Inhibitors: H-9 Dihydrochloride vs. H-7 and H-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, cell biology, and drug discovery, the selection of appropriate kinase inhibitors is paramount for elucidating cellular signaling pathways and identifying potential therapeutic targets. The isoquinolinesulfonamide family of compounds, including H-9 dihydrochloride, H-7, and H-8, represents a class of widely utilized, ATP-competitive kinase inhibitors. This guide provides an objective comparison of their inhibitory profiles, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable inhibitor for specific research needs.

Performance and Selectivity Profile

The H-series inhibitors, while broadly targeting serine/threonine kinases, exhibit distinct selectivity profiles. Their inhibitory potential is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency.

All three compounds are competitive inhibitors with respect to ATP, meaning they bind to the ATP-binding site on the kinase, thereby preventing the phosphorylation of substrate proteins.[1][2]

Table 1: Comparative Inhibitory Activity (Kᵢ values in µM) of H-9, H-7, and H-8 Against a Panel of Kinases

KinaseThis compoundH-7H-8
cAMP-Dependent Protein Kinase (PKA) 1.9[2]3.0[1]1.2[1][3]
cGMP-Dependent Protein Kinase (PKG) 0.87[2]0.58[1]0.48[1][3]
Protein Kinase C (PKC) 18[2]6.0[1]15[1][3]
Myosin Light Chain Kinase (MLCK) Not Reported97[1]68[3]
Ca²⁺/Calmodulin-Dependent Kinase II (CaMK II) 60Not ReportedNot Reported
Casein Kinase I 110Not ReportedNot Reported
Casein Kinase II >300Not ReportedNot Reported

Data compiled from Hidaka et al., 1984, and other sources as cited.

From the data, it is evident that:

  • H-8 is the most potent inhibitor of the cyclic nucleotide-dependent protein kinases, PKA and PKG.[1][3]

  • H-7 demonstrates the highest potency against Protein Kinase C (PKC) among the three.[1]

  • This compound is a potent inhibitor of PKG and PKA, but significantly less effective against PKC compared to H-7 and H-8.[2]

Signaling Pathways

The differential selectivity of these inhibitors allows for the targeted modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

PKA_Signaling_Pathway Extracellular_Signal Hormone/Neurotransmitter GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein (Gs) GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP PKA PKA cAMP->PKA Phosphorylated_Substrate Phosphorylated Substrate PKA->Phosphorylated_Substrate Substrate Substrate Substrate Protein Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response H8_H9 H-8 / H-9 H8_H9->PKA

Caption: Simplified PKA signaling pathway and points of inhibition.

PKC_Signaling_Pathway Extracellular_Signal Hormone/Growth Factor GPCR_RTK GPCR/RTK Extracellular_Signal->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Ca_Release->PKC Phosphorylated_Substrate Phosphorylated Substrate PKC->Phosphorylated_Substrate Substrate Substrate Substrate Protein Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response H7 H-7 H7->PKC Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Pre_incubation Pre-incubate Kinase with Inhibitor Inhibitor_Dilution->Pre_incubation Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Pre_incubation Initiate_Reaction Initiate with [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Spot_on_Filter Spot onto Filter Paper Stop_Reaction->Spot_on_Filter Wash_Filter Wash to Remove Unbound ATP Spot_on_Filter->Wash_Filter Scintillation_Counting Quantify Radioactivity Wash_Filter->Scintillation_Counting Data_Analysis Calculate IC₅₀ Scintillation_Counting->Data_Analysis

References

A Comparative Guide to H-9 Dihydrochloride and Other Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of H-9 dihydrochloride with other notable protein kinase inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in signal transduction and drug discovery.

Introduction to this compound

This compound is a broad-spectrum, ATP-competitive inhibitor of several protein kinases. It belongs to the isoquinolinesulfonamide class of compounds and has been utilized in numerous studies to investigate the roles of various kinases in cellular processes. Its ability to target multiple kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), makes it a useful tool for dissecting complex signaling pathways.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its alternatives is summarized in the table below. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) or the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the kinase.

InhibitorTarget KinaseKi (µM)IC50 (nM)Reference
This compound PKA1.9[1]
PKG0.9[1]
PKC18[1]
CaMK II60[1]
Casein Kinase I110[1]
Casein Kinase II>300[1]
H-89 Dihydrochloride PKA0.048135[2][3]
PKG~0.48[2]
PKC>31.7[2]
S6K180[3]
MSK1120[3]
ROCKII270[3]
Staurosporine PKC0.7[4]
PKA7[4]
PKG8.5[4]
Many other kinasesSub-nanomolar to micromolar range[4]
Bisindolylmaleimide I (GF 109203X) PKCα20[5]
PKCβI17[5]
PKCβII16[5]
PKCγ20[5]
PKA>10,000[5]
KT 5720 PKA0.06[6]
PKG>2[6]
PKC>2[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the inhibitory effects of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory constant (Ki) of a compound against a specific kinase.

  • Enzyme and Substrate Preparation: The purified protein kinase and a specific substrate (e.g., histone H1 for PKA, myelin basic protein for PKC) are prepared in a suitable reaction buffer.

  • Inhibitor Preparation: The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are mixed in the reaction buffer. The reaction is initiated by the addition of ATP (often radiolabeled with 32P).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped by adding a quenching solution (e.g., a solution with a high concentration of EDTA to chelate Mg2+, which is essential for kinase activity).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity using autoradiography or a phosphorimager. Alternatively, non-radioactive methods such as fluorescence-based assays or antibody-based detection (e.g., ELISA) can be used.

  • Data Analysis: The rate of the kinase reaction is determined at each inhibitor concentration. The Ki value is then calculated using the Michaelis-Menten equation and a suitable data analysis software.

Cellular Assays for Kinase Inhibition

Cellular assays are essential to validate the effects of an inhibitor in a more biologically relevant context.

  • Cell Culture: A suitable cell line is cultured under standard conditions.

  • Inhibitor Treatment: The cells are treated with various concentrations of the kinase inhibitor for a specific duration.

  • Cell Stimulation: In some cases, cells are stimulated with an agonist that activates the signaling pathway of interest (e.g., using forskolin to activate adenylyl cyclase and increase cAMP levels to activate PKA).

  • Cell Lysis: The cells are lysed to extract proteins.

  • Western Blot Analysis: The phosphorylation status of a specific downstream target of the kinase is assessed by Western blotting using phospho-specific antibodies. For example, the phosphorylation of CREB at Ser133 is a common marker for PKA activity.

  • Data Analysis: The intensity of the bands on the Western blot is quantified to determine the extent of inhibition of the target kinase at different inhibitor concentrations.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the points of action of this compound and its alternatives in key signaling pathways.

PKA Signaling Pathway

PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors_pka Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression H9_PKA H-9 H9_PKA->PKA_active H89 H-89 H89->PKA_active KT5720 KT 5720 KT5720->PKA_active

Caption: PKA signaling pathway and points of inhibition.

PKC Signaling Pathway

PKC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors_pkc Ligand Ligand GPCR GPCR Ligand->GPCR PLC Phospholipase C GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Ca2 Ca2+ IP3->Ca2 Ca2->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate pSubstrate p-Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response H9_PKC H-9 H9_PKC->PKC_active Staurosporine Staurosporine Staurosporine->PKC_active GF109203X GF 109203X GF109203X->PKC_active

Caption: PKC signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Validation

Experimental_Workflow cluster_workflow Kinase Inhibitor Validation Workflow Start Start Biochemical_Assay In Vitro Kinase Assay (Determine Ki/IC50) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (Validate in-cell activity) Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement Assay (Confirm binding to target in cells) Cellular_Assay->Target_Engagement Selectivity_Profiling Kinome-wide Selectivity Profiling Target_Engagement->Selectivity_Profiling Functional_Assay Functional Cellular Assay (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Functional_Assay In_Vivo_Study In Vivo Model Study (Efficacy and Toxicology) Functional_Assay->In_Vivo_Study End Validated Inhibitor In_Vivo_Study->End

Caption: A typical workflow for validating a kinase inhibitor.

Conclusion

This compound is a valuable tool for studying a range of protein kinases. However, its broad specificity necessitates careful interpretation of experimental results. For studies requiring high selectivity, alternatives such as H-89 and KT 5720 for PKA, and Bisindolylmaleimide I for PKC, are more suitable. Staurosporine, while extremely potent, is a very broad-spectrum inhibitor and is often used as a positive control in kinase assays or to induce apoptosis. The choice of inhibitor should be guided by the specific research question, the desired level of selectivity, and the experimental system being used. This guide provides a starting point for researchers to make informed decisions about the use of this compound and other protein kinase inhibitors in their research.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for H-9 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug discovery, the choice of a protein kinase inhibitor is a critical decision that can profoundly impact experimental outcomes. H-9 dihydrochloride, a classic isoquinolinesulfonamide inhibitor, has long been used as a broad-spectrum tool to probe the function of various kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC). However, its limited selectivity can be a significant drawback, leading to off-target effects and confounding data interpretation. This guide provides a detailed comparison of viable alternatives to this compound, presenting key performance data, experimental protocols, and visual guides to the signaling pathways involved.

Performance Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of this compound and its alternatives against a panel of common protein kinases. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used. The data presented here is compiled from various sources and should be used as a comparative guide.

Table 1: IC50 Values of this compound and Alternative Inhibitors (in nM)

KinaseThis compoundStaurosporineRO-31-8220Bisindolylmaleimide I (GF 109203X)
PKA1,900[1]15[2]-2,000[3]
PKG870[1]18[2]--
PKCα18,000[1]2[4][5]33[6][7]20[8]
PKCβI--24[9]17[8]
PKCβII--14[9]16[8]
PKCγ-5[4][5]27[9]20[8]
PKCδ-20[4][5]--
PKCε-73[4][5]24[9]-
PKCζ-1,086[4][5]--
MAPKAP-K1b--3[6][7]-
MSK1--8[6][7]-
GSK3β--15[6][7]170-360[3][10]
S6K1-5[2]38[6][7]-
CaMKII-20[2]--

Summary of Inhibitor Characteristics:

  • This compound: A relatively weak, non-selective inhibitor of several kinases, primarily targeting cyclic nucleotide-dependent kinases.[1]

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.[2][4][5][11]

  • RO-31-8220: A more selective inhibitor, primarily targeting PKC isoforms with high potency.[6][7][9] It also shows activity against other kinases like MSK1 and GSK3β.[6][7]

  • Bisindolylmaleimide I (GF 109203X): A highly selective and potent inhibitor of conventional and novel PKC isozymes, acting as an ATP-competitive inhibitor.[3][8][10] It exhibits significantly greater selectivity for PKC over other kinases compared to staurosporine.[8]

Signaling Pathway Overview

The following diagrams illustrate the general signaling pathways affected by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC AC Adenylyl Cyclase GPCR->AC RTK RTK RTK->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP PKC PKC DAG->PKC PKA PKA cAMP->PKA Downstream Downstream Signaling (e.g., MAPK, Akt) PKC->Downstream PKA->Downstream PKG PKG PKG->Downstream Transcription Gene Transcription Downstream->Transcription H9 H-9 H9->PKC H9->PKA H9->PKG Staurosporine Staurosporine Staurosporine->PKC Staurosporine->PKA Staurosporine->Downstream (Broad) RO_BIM RO-31-8220 Bisindolylmaleimide I RO_BIM->PKC G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Mix Prepare Reaction Mix (Buffer, Substrate, ATP) Inhibitor Add Inhibitor (Serial Dilution) Mix->Inhibitor Start Initiate Reaction (Add Kinase & [γ-³²P]ATP) Inhibitor->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper Stop->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate IC50 Determine IC50 Calculate->IC50 G cluster_reaction Kinase Reaction cluster_adp_detection ADP Detection cluster_measurement Measurement & Analysis Setup Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate Setup->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->Add_Detection Incubate3 Incubate 30-60 min Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Inhibitor Add Inhibitor Kinase_Ab Add Kinase-Antibody Mix Inhibitor->Kinase_Ab Tracer Add Fluorescent Tracer Kinase_Ab->Tracer Incubate Incubate at RT (≥ 60 min) Tracer->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Calculate Emission Ratio & Determine IC50 Read->Analyze

References

H-9 Dihydrochloride: A Comparative Guide to its Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of H-9 dihydrochloride's kinase inhibitor specificity with other well-characterized kinase inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in signal transduction and drug discovery.

Introduction to this compound

This compound is a member of the isoquinolinesulfonamide class of protein kinase inhibitors. It functions as an ATP-competitive inhibitor and has been widely used in cellular regulation and signal transduction research. H-9 is known to primarily target cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC). Understanding its specificity is crucial for the accurate interpretation of experimental results.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against a panel of protein kinases, alongside data for other commonly used kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted tyrosine kinase inhibitor; and Gefitinib, a selective EGFR tyrosine kinase inhibitor. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

KinaseThis compound (K_i, µM)Staurosporine (IC_50, nM)Dasatinib (IC_50, nM)Gefitinib (IC_50, nM)
Serine/Threonine Kinases
PKA1.98[1]--
PKG0.9---
PKCα183[1]--
CaMK II60---
Casein Kinase I110---
Casein Kinase II>300---
Tyrosine Kinases
ABL--<0.45[2]-
SRC-6[1]<0.25[2]-
EGFR---0.41[3]

Data for Staurosporine, Dasatinib, and Gefitinib are compiled from various sources and may have been determined under different assay conditions.

Analysis of Specificity

As the data indicates, this compound exhibits preferential inhibition of cyclic nucleotide-dependent kinases, particularly PKG and PKA, with Ki values in the low micromolar range. Its potency against PKC is significantly lower, and it shows weak to negligible activity against the other kinases listed.

In contrast, Staurosporine is a potent, broad-spectrum inhibitor, affecting a wide range of kinases with high affinity.[1][4] Dasatinib is a multi-targeted inhibitor with high potency against Abl and Src family tyrosine kinases.[2][5] Gefitinib demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways primarily affected by this compound.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive 4. Binding PKA_active PKA (active) PKA_inactive->PKA_active 5. Activation Phosphorylated_Substrate Phosphorylated Substrate PKA_active->Phosphorylated_Substrate 6. Phosphorylation Substrate Substrate Substrate->PKA_active H9 H-9 H9->PKA_active Inhibition PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC Phospholipase C Receptor->PLC 2. Activation DAG Diacylglycerol PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC_inactive PKC (inactive) DAG->PKC_inactive 5. Binding ER Endoplasmic Reticulum IP3->ER 3. Binds to receptor Ca2+ Ca2+ ER->Ca2+ 4. Release Ca2+->PKC_inactive 5. Binding PKC_active PKC (active) PKC_inactive->PKC_active 6. Activation Phosphorylated_Substrate Phosphorylated Substrate PKC_active->Phosphorylated_Substrate 7. Phosphorylation Substrate Substrate Substrate->PKC_active H9 H-9 H9->PKC_active Inhibition Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis ReagentPrep Prepare Reagents: - Serial dilutions of inhibitor - Kinase master mix ReactionSetup Set up reaction in 96-well plate: - Add inhibitor ReagentPrep->ReactionSetup ReactionInitiation Initiate reaction: - Add kinase master mix - Add ATP/[γ-33P]ATP ReactionSetup->ReactionInitiation Incubation Incubate at controlled temperature ReactionInitiation->Incubation ReactionStop Stop reaction with phosphoric acid Incubation->ReactionStop Filtration Transfer to filter plate and wash ReactionStop->Filtration ScintillationCounting Add scintillation fluid and count radioactivity Filtration->ScintillationCounting DataAnalysis Plot data and determine IC50 ScintillationCounting->DataAnalysis

References

H-9 Dihydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of H-9 dihydrochloride against its primary targets and other kinases. The data presented is intended to help researchers understand the selectivity profile of this compound and design experiments accordingly.

This compound is a widely used isoquinolinesulfonamide-based protein kinase inhibitor.[1] It acts as a competitive inhibitor at the ATP-binding site of a range of kinases.[1] While it is often utilized as an inhibitor of Protein Kinase A (PKA), it exhibits significant cross-reactivity with other kinases, particularly those within the AGC kinase family.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibition constants (Ki) of this compound for several common protein kinases. Lower Ki values indicate stronger binding and more potent inhibition.

KinaseKinase FamilyKi (µM)Relative Potency (vs. PKA)
Protein Kinase G (PKG)AGC0.9[2]2.1x more potent
Protein Kinase A (PKA)AGC1.9[1][2]1.0x
Protein Kinase C (PKC)AGC18[1][2]~9.5x less potent
CaMK IICaMK60[2]~31.6x less potent
Casein Kinase ICK1110[2]~57.9x less potent
Casein Kinase IIOther>300[2]>157.9x less potent

Data compiled from multiple sources.[1][2] Ki values may vary slightly between different experimental conditions.

Signaling Pathway Inhibition by this compound

The diagram below illustrates the primary signaling pathways targeted by this compound, as well as the key off-target kinases affected by this inhibitor.

G cluster_camp cAMP/cGMP Pathways cluster_plc Phospholipase C Pathway cluster_input cluster_output AC_GC Adenylyl Cyclase / Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PKA_PKG PKA / PKG (Primary Targets) cAMP_cGMP->PKA_PKG Response Cellular Responses (Gene Expression, Metabolism, Cell Growth, etc.) PKA_PKG->Response PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC PKC (Off-Target) DAG->PKC Ca Ca²⁺ IP3->Ca PKC->Response CaMKII CaMK II (Off-Target) Ca->CaMKII CaMKII->Response GPCR GPCRs / Receptor Tyrosine Kinases GPCR->AC_GC GPCR->PLC H9 This compound H9->PKA_PKG High Potency H9->PKC Lower Potency H9->CaMKII Lower Potency

Figure 1. H-9 inhibits primary targets PKA/PKG and off-targets PKC/CaMKII.

Experimental Protocols: Kinase Inhibition Assay

To determine the cross-reactivity and inhibitory potential (IC50 or Ki values) of compounds like this compound, a biochemical kinase assay is employed. Below is a generalized protocol based on common methodologies such as luminescence-based ADP detection.

Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the concentration that results in 50% inhibition (IC50).

Materials:

  • Purified, active kinase enzyme of interest.

  • Specific peptide or protein substrate for the kinase.

  • This compound (or other test inhibitor).

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Multi-well plates (e.g., 384-well white plates).

  • Plate reader capable of measuring luminescence.

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 1 mM, diluted down in 10-fold or 3-fold steps. Also, prepare a vehicle control (e.g., DMSO or water) without the inhibitor.

  • Reaction Setup:

    • In a multi-well plate, add the kinase enzyme to each well.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Allow the kinase and inhibitor to incubate for a recommended period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the substrate and ATP in the kinase assay buffer.

    • Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP. For example, in the ADP-Glo™ assay, the ADP-Glo™ Reagent is added. This incubation typically lasts for about 40 minutes.

    • Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP into a luminescent signal. Incubate for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is inversely proportional to the amount of unconsumed ATP and directly proportional to the kinase activity.

    • Plot the luminescence signal (or % inhibition relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase's activity.

This protocol provides a framework for assessing kinase inhibition.[3][4][5] The specific concentrations of kinase, substrate, and ATP, as well as incubation times, must be optimized for each specific kinase being tested.[5]

References

H-9 Dihydrochloride: A Comparative Guide to a Broad-Spectrum Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

H-9 dihydrochloride is a widely utilized isoquinolinesulfonamide-based protein kinase inhibitor. Its utility in dissecting cellular signaling pathways stems from its competitive inhibition of the ATP-binding site of a range of serine/threonine kinases. This guide provides a comprehensive comparison of this compound with other notable kinase inhibitors, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Comparative Inhibitory Activity

The inhibitory potency of this compound and its alternatives varies across different protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for a selection of commonly studied kinases. Lower values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Ki (nM)
This compound PKA-1,900[1][2]
PKC-18,000[1][2]
PKG-870
CaMK II-60,000[1][2]
Casein Kinase I-110,000[1][2]
Casein Kinase II->300,000[1][2]
H-7 Dihydrochloride PKA3,000[3]-
PKC6,000[3][4]6,000
PKG5,800[3]-
MLCK97,000[3]-
H-8 Dihydrochloride PKA-1,200
PKC-15,000
PKG-480
MLCK-68,000
Staurosporine PKA7-
PKC0.7-5-
PKG8.5-
p60v-src6-
CaMK II20-
Bisindolylmaleimide I PKCα10-20-
PKCβI17-
PKCβII16-
PKCγ20-
PKA2,000-
KT 5720 PKA5660[5]
PKC>2,000>2,000
PKG>2,000>2,000
Go 6983 PKCα7[6]-
PKCβ7[6]-
PKCγ6[6]-
PKCδ10[6]-
PKCζ60[6]-

Signaling Pathways and Experimental Workflow

This compound and its counterparts are instrumental in elucidating complex signaling cascades. Below are diagrams illustrating a common signaling pathway affected by these inhibitors and a typical experimental workflow for assessing kinase inhibition.

G cAMP/PKA Signaling Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Substrate Protein Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Becomes Response Cellular Response pSubstrate->Response

A simplified diagram of the cAMP/PKA signaling pathway.

G Kinase Inhibition Assay Workflow start Start prepare Prepare Kinase, Substrate, and Inhibitor Solutions start->prepare incubate Incubate Kinase with Inhibitor (e.g., H-9) prepare->incubate add_atp Add ATP and Substrate to Initiate Reaction incubate->add_atp reaction Kinase Reaction (Phosphorylation) add_atp->reaction stop Stop Reaction reaction->stop detect Detect Phosphorylated Substrate stop->detect analyze Analyze Data (Calculate IC50/Ki) detect->analyze end End analyze->end

A general workflow for a kinase inhibition assay.

Experimental Protocols

Accurate determination of inhibitory constants is critical for comparing kinase inhibitors. Below are representative protocols for Protein Kinase A (PKA) and Protein Kinase C (PKC) activity assays.

Protein Kinase A (PKA) Activity Assay

This protocol is based on the transfer of the γ-phosphate of [γ-³²P]ATP to a specific PKA substrate peptide.

Materials:

  • Purified PKA enzyme

  • PKA substrate peptide (e.g., Kemptide)

  • This compound or other inhibitors

  • [γ-³²P]ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKA substrate peptide, and varying concentrations of the inhibitor (e.g., this compound).

  • Add the purified PKA enzyme to the reaction mixture and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity remaining on the P81 paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus the PKA activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protein Kinase C (PKC) Activity Assay

This protocol measures the phosphorylation of a specific PKC substrate by radiolabeling.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., neurogranin or a synthetic peptide)

  • This compound or other inhibitors

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and lipid activators.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.

  • Add the purified PKC enzyme and pre-incubate for 10 minutes at 30°C.

  • Start the kinase reaction by the addition of [γ-³²P]ATP.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper with 0.75% phosphoric acid to remove free [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable tool for studying cellular signaling, offering broad-spectrum inhibition of several key protein kinases. However, its inhibitory profile necessitates careful consideration of its off-target effects. For researchers requiring greater selectivity, alternatives such as KT 5720 for PKA or Go 6983 and Bisindolylmaleimide I for PKC may be more suitable. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting a kinase inhibitor for their specific experimental needs.

References

Safety Operating Guide

Proper Disposal of H-9 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. H-9 dihydrochloride, a protein kinase inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Key Disposal and Safety Information

All quantitative data and procedural guidelines have been summarized from relevant safety data sheets (SDS) to provide clear and actionable information.

ParameterGuideline
Waste Classification Hazardous Chemical Waste.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat are mandatory. For handling larger quantities or in case of spills, respiratory protection may be necessary.
Container for Disposal Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Disposal of Unused Solid this compound Collect in the designated hazardous waste container. Ensure the container is tightly sealed and stored in a designated hazardous waste accumulation area.
Disposal of this compound Solutions Do not dispose of down the drain. Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container.
Disposal of Contaminated Materials Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of as solid hazardous waste.
Empty Container Disposal "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
Spill Management In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in the designated hazardous waste container. Ventilate the area and clean the spill site with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]
Regulatory Compliance All disposal procedures must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocols for Disposal

Adherence to standardized protocols is essential for the safe and effective disposal of this compound waste.

Protocol for Routine Disposal of Small Quantities of this compound Waste

This protocol is intended for the routine disposal of small quantities (milligrams to a few grams) of solid this compound or small volumes (milliliters) of solutions generated during experimental procedures.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Locate the designated hazardous waste container for this compound waste. Ensure it is properly labeled.

  • Collection of Solid Waste:

    • Carefully transfer any unused solid this compound into the hazardous waste container using a clean spatula.

    • Dispose of any contaminated weighing paper or other disposables used during the transfer into the same container.

  • Collection of Liquid Waste:

    • Carefully pour or pipette all solutions containing this compound into the designated liquid hazardous waste container.

    • Rinse any glassware that contained the this compound solution at least three times with a small amount of a suitable solvent (e.g., the solvent used to prepare the solution).

    • Collect all rinsate in the liquid hazardous waste container.

  • Final Steps:

    • Securely close the hazardous waste container.

    • Clean the work area thoroughly.

    • Remove and dispose of contaminated gloves in the solid hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Protocol for Management of this compound Spills

This protocol outlines the steps for managing a small-scale spill of this compound powder.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If necessary, evacuate the area.

    • Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS department immediately.

  • Containment and Cleanup (for small, manageable spills):

    • Wearing appropriate PPE (including respiratory protection if the powder is airborne), approach the spill from upwind if possible.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.

    • Carefully sweep the absorbed material into a dustpan and transfer it to the designated hazardous waste container. Avoid creating dust.

    • Use a damp cloth or paper towel with a suitable solvent to wipe the spill area clean. Place the used cleaning materials into the hazardous waste container.

  • Post-Cleanup:

    • Seal the hazardous waste container.

    • Decontaminate any tools used for the cleanup.

    • Remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

    • Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused powder, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify_waste->liquid_waste Liquid ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) solid_waste->ppe liquid_waste->ppe collect_solid Collect in Labeled Solid Hazardous Waste Container ppe->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container ppe->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling H-9 dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of H-9 dihydrochloride. It is designed to be a preferred resource for laboratory safety, offering procedural guidance to build deep trust and provide value beyond the product itself. The following operational and disposal plans are based on best practices for handling potent chemical compounds and draw upon safety data for closely related isoquinolinesulfonamide protein kinase inhibitors due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound itself.

Quantitative Safety Data

The following table summarizes key quantitative data pertinent to the safe handling of this compound and related compounds. This information is critical for risk assessment and the implementation of appropriate safety controls in a laboratory setting.

ParameterValueSource / Comment
Chemical Formula C₁₁H₁₃N₃O₂S · 2HCl[1]
Molecular Weight 324.2 g/mol [2]
Appearance Solid[3]
Inhibitor Constants (Ki) PKA: 1.9 μM, PKG: 0.9 μM, PKC: 18 μM, CaMK II: 60 μM
Storage Temperature -20°C[4]
Solubility DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1]

Mechanism of Action: Protein Kinase Inhibition

This compound is a broad-spectrum protein kinase inhibitor. It competitively inhibits several kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), by acting on their catalytic subunits.[1] This inhibition disrupts downstream signaling pathways that are dependent on the phosphorylation of target proteins by these kinases. Such pathways are crucial for a multitude of cellular processes, including growth, differentiation, and metabolism.

H9_Mechanism_of_Action cluster_inhibition This compound Action cluster_kinases Protein Kinases cluster_downstream Downstream Effects H9 This compound PKA PKA H9->PKA PKG PKG H9->PKG PKC PKC H9->PKC Phosphorylation Substrate Phosphorylation PKA->Phosphorylation PKG->Phosphorylation PKC->Phosphorylation Signaling Cellular Signaling Pathways Phosphorylation->Signaling Response Cellular Response Signaling->Response

Caption: this compound inhibits protein kinases, blocking downstream signaling.

Operational Plan: Handling this compound

This plan provides a step-by-step guide for the safe handling of this compound powder in a laboratory setting.

1. Engineering Controls and Work Area Preparation:

  • Always handle this compound powder within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]

  • The work area should be clean and free of clutter.[6] Cover the work surface with absorbent, disposable bench paper.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated, and always before leaving the work area.[4]

  • Body Protection: A lab coat or a disposable gown should be worn to protect street clothing. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of aerosolization outside of a ventilated enclosure, a NIOSH-approved respirator is required.

3. Weighing and Reconstitution:

  • When weighing the powder, do so within the fume hood or a balance enclosure to prevent airborne dissemination.[5]

  • Use a dedicated, clean spatula for transferring the powder.

  • To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid splashing. Cap the vial securely before mixing.

4. Experimental Use:

  • All procedures involving this compound, including dilutions and aliquoting, should be performed in the fume hood.

  • Keep all containers of this compound sealed when not in use.

5. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[4]

2. Container Management:

  • Use waste containers that are compatible with the chemical properties of this compound and any solvents used.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area away from general lab traffic.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Reconstitute Reconstitute Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.